N-Hydroxy-4-(methylamino)azobenzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1910-36-7 |
|---|---|
Molecular Formula |
C13H13N3O |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
N-methyl-N-(4-phenyldiazenylphenyl)hydroxylamine |
InChI |
InChI=1S/C13H13N3O/c1-16(17)13-9-7-12(8-10-13)15-14-11-5-3-2-4-6-11/h2-10,17H,1H3 |
InChI Key |
QZCFCYBJIPGALJ-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=C(C=C1)N=NC2=CC=CC=C2)O |
Canonical SMILES |
CN(C1=CC=C(C=C1)N=NC2=CC=CC=C2)O |
Synonyms |
N-hydroxy-4-(methylamino)azobenzene N-hydroxy-n-methyl-4-aminoazobenzene |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N-Hydroxy-4-(methylamino)azobenzene: Synthesis, Characterization, and Biological Implications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Hydroxy-4-(methylamino)azobenzene (N-HO-MAB) is a crucial metabolite of the carcinogenic azo dye N-methyl-4-aminoazobenzene (MAB). Its high reactivity and ability to form adducts with macromolecules, particularly DNA, are central to the genotoxic and carcinogenic properties of its parent compound. This technical guide provides a comprehensive overview of N-HO-MAB, including a proposed synthesis protocol, characterization methods, and a detailed examination of its role in metabolic activation pathways leading to carcinogenesis. This document is intended to serve as a valuable resource for researchers in toxicology, drug development, and cancer research who are investigating the mechanisms of chemical carcinogenesis and the biological activities of reactive metabolites.
Introduction
Azo dyes are a significant class of organic compounds used extensively in various industries. However, a number of these compounds, particularly those containing amino groups, have been identified as potent carcinogens. The carcinogenicity of these dyes is often not due to the parent molecule itself but rather to the formation of reactive metabolites within the body. This compound is the N-hydroxylated metabolite of N-methyl-4-aminoazobenzene, a well-studied hepatocarcinogen. The introduction of the hydroxyl group on the nitrogen atom dramatically alters the electronic properties of the molecule, rendering it a potent electrophile capable of covalent adduction to nucleophilic sites on cellular macromolecules. Understanding the synthesis, properties, and biological fate of N-HO-MAB is therefore critical for elucidating the mechanisms of azo dye-induced cancer and for developing strategies for risk assessment and prevention.
Synthesis of this compound
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 4-(Methylamino)azobenzene (Precursor)
This procedure is adapted from standard methods for azo coupling reactions.
-
Diazotization of Aniline:
-
Dissolve aniline (1.0 eq) in 3 M hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the benzenediazonium chloride solution.
-
-
Azo Coupling:
-
In a separate flask, dissolve N-methylaniline (1.0 eq) in ethanol.
-
Cool the N-methylaniline solution to 0-5 °C.
-
Slowly add the cold benzenediazonium chloride solution to the N-methylaniline solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours.
-
A colored precipitate of 4-(methylamino)azobenzene should form.
-
Isolate the product by filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol.
-
Step 2: N-Oxidation of 4-(Methylamino)azobenzene
This proposed protocol is based on general methods for the oxidation of secondary arylamines.
-
Oxidation:
-
Dissolve the synthesized 4-(methylamino)azobenzene (1.0 eq) in a suitable organic solvent (e.g., dichloromethane or chloroform).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) in the same solvent dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, quench the reaction by adding an aqueous solution of sodium sulfite.
-
-
Work-up and Purification:
-
Separate the organic layer and wash it successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient, to isolate this compound. Due to the potential instability of N-arylhydroxylamines, it is advisable to perform the purification at low temperatures and handle the product under an inert atmosphere.
-
Characterization
Specific experimental characterization data for this compound is scarce in the literature. The following are expected characterization methods and potential data based on the structure and properties of similar compounds.
Physical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₁₃H₁₃N₃O |
| Molecular Weight | 227.26 g/mol |
| Appearance | Yellow to orange solid |
| Melting Point | Expected to be lower than the parent amine and may decompose upon heating. |
Spectroscopic Data (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons, the N-methyl protons, and a broad singlet for the N-hydroxyl proton. The chemical shifts of the aromatic protons adjacent to the N-hydroxy-methylamino group would be influenced by the hydroxyl group.
-
¹³C NMR: The spectrum would display signals for the aromatic carbons and the N-methyl carbon. The carbon attached to the nitrogen is expected to be deshielded.
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺) at m/z = 227. The fragmentation pattern would likely involve cleavage of the N-O bond and fragmentation of the azobenzene backbone.
Infrared (IR) Spectroscopy:
-
The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (around 3200-3600 cm⁻¹), N-H bending, C-H stretching of the aromatic and methyl groups, and the N=N stretching of the azo group.
UV-Visible Spectroscopy:
-
The UV-Vis spectrum in a suitable solvent like ethanol is expected to show absorption maxima characteristic of the azobenzene chromophore, likely in the range of 320-450 nm.
Biological Activity and Signaling Pathway
The primary biological significance of this compound lies in its role as a proximate carcinogen in the metabolic activation of 4-(methylamino)azobenzene.
Metabolic Activation Pathway
The carcinogenicity of MAB is initiated by its metabolic conversion to reactive electrophiles that can bind to cellular macromolecules. The N-hydroxylation of MAB is a critical step in this activation process.[1]
Caption: Metabolic activation of 4-(methylamino)azobenzene to a DNA-reactive species.
Genotoxicity and Carcinogenicity
This compound is considered a proximate carcinogen because it can be further metabolized to a more reactive "ultimate carcinogen." This often involves the esterification of the hydroxyl group by sulfotransferases or acetyltransferases to form unstable sulfate or acetate esters.[1] These esters can spontaneously dissociate to form a highly electrophilic nitrenium ion, which readily reacts with nucleophilic sites in DNA, primarily at the C8 and N2 positions of guanine and the N6 position of adenine.[2]
The formation of these bulky DNA adducts can lead to mutations during DNA replication if not repaired, ultimately initiating the process of carcinogenesis. The rate of N-hydroxylation of aminoazo dyes has been shown to correlate with their carcinogenic activity.[3]
Conclusion
This compound is a key reactive metabolite in the carcinogenesis of its parent compound, 4-(methylamino)azobenzene. While its direct synthesis and isolation are challenging due to its inherent reactivity, plausible synthetic routes can be designed based on established organic chemistry principles. The primary biological significance of this compound is its role as a proximate carcinogen, leading to the formation of DNA adducts and subsequent genetic mutations. This technical guide provides a foundational understanding of the synthesis, characterization, and biological implications of this compound, which is essential for researchers working to unravel the mechanisms of chemical carcinogenesis and to develop safer chemicals and pharmaceuticals. Further research is warranted to isolate and fully characterize this important metabolite to better understand its precise role in toxicology and disease.
References
- 1. Hepatic metabolism of N-hydroxy-N-methyl-4-aminoazobenzene and other N-hydroxy arylamines to reactive sulfuric acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization and properties of the DNA adducts formed from N-methyl-4-aminoazobenzene in rats during a carcinogenic treatment regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A correlation of the rate of N-hydroxylation of aminoazo dyes with their carcinogenic activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of N-Hydroxy-4-(methylamino)azobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Hydroxy-4-(methylamino)azobenzene, also known as N-hydroxy-N-methyl-4-aminoazobenzene (N-HO-MAB), is a crucial metabolic intermediate of the hepatocarcinogenic azo dye, N-methyl-4-aminoazobenzene (MAB). Understanding its physical, chemical, and biological properties is paramount for research into the mechanisms of chemical carcinogenesis and the development of potential mitigative strategies. This technical guide provides a comprehensive overview of N-HO-MAB, including its physicochemical characteristics, detailed experimental protocols for its study, and a visualization of its central role in the metabolic activation pathway leading to genotoxicity.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃N₃O | N/A |
| Molecular Weight | 227.26 g/mol | N/A |
| CAS Number | 1910-36-7 | N/A |
| Appearance | Yellow-orange solid (presumed) | Inferred from related compounds |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in organic solvents like ethanol, methanol, DMSO. Poorly soluble in water. | Inferred from related compounds |
| UV-Vis λmax | ~380-400 nm in organic solvents | Inferred from structural similarity to other aminoazobenzenes |
Metabolic Activation and Genotoxicity
This compound is not a primary carcinogen but a proximate carcinogen, requiring metabolic activation to exert its genotoxic effects. The primary pathway involves its formation from N-methyl-4-aminoazobenzene (MAB) and its subsequent conversion to a highly reactive electrophile that can form covalent adducts with cellular macromolecules, including DNA.
Metabolic Activation Pathway
The metabolic activation of MAB to a DNA-binding species is a multi-step process primarily occurring in the liver.
N-Hydroxy-4-(methylamino)azobenzene: A Technical Guide to its Mechanism of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hydroxy-4-(methylamino)azobenzene (N-HO-MAB) is a proximate carcinogenic metabolite of the hepatocarcinogen N-methyl-4-aminoazobenzene (MAB). Its biological activity is intrinsically linked to its metabolic activation into a highly reactive electrophile that can interact with cellular macromolecules, leading to genotoxicity and tumorigenesis. This technical guide provides an in-depth overview of the mechanism of action of N-HO-MAB, focusing on its metabolic activation, interaction with cellular targets, and the subsequent biological consequences. The information is presented to be a valuable resource for researchers in toxicology, pharmacology, and drug development.
Metabolic Activation of this compound
The carcinogenicity of N-HO-MAB is not inherent to the molecule itself but is a consequence of its metabolic transformation into a reactive sulfuric acid ester. This activation is a multi-step process primarily occurring in the liver.
The initial step is the N-oxidation of the parent compound, N-methyl-4-aminoazobenzene (MAB), to N-HO-MAB. This reaction is catalyzed by hepatic microsomal flavoprotein mixed-function amine oxidases.[1] Subsequently, N-HO-MAB undergoes O-sulfonation, a reaction catalyzed by cytosolic sulfotransferase (SULT) enzymes, utilizing 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as a sulfate donor.[2] This enzymatic step is critical for the bioactivation of N-HO-MAB.
The product of this sulfonation is the unstable sulfuric acid ester, N-methyl-4-aminoazobenzene-N-sulfate. This ester readily undergoes heterolytic cleavage to form a highly reactive and electrophilic nitrenium ion. It is this ultimate carcinogen that is responsible for the covalent modification of cellular nucleophiles, including DNA, RNA, and proteins.[2]
In the absence of a nucleophilic target, the metabolically formed N-methyl-4-aminoazobenzene-N-sulfate can be reduced back to MAB by N-HO-MAB itself. In this process, N-HO-MAB is oxidized, potentially through a nitrone intermediate, to products including N-hydroxy-4-aminoazobenzene and formaldehyde.[2]
References
An In-depth Technical Guide on N-Hydroxy-4-(methylamino)azobenzene and its Metabolically Relevant Analogue
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, metabolic pathways, and experimental protocols related to N-Hydroxy-4-(methylamino)azobenzene and its closely studied analogue, N-hydroxy-N-methyl-4-aminoazobenzene. Due to the limited availability of specific data for this compound, this document focuses on the wealth of information available for N-hydroxy-N-methyl-4-aminoazobenzene (N-HO-MAB), a compound of significant interest in toxicological and metabolic research.
Chemical Identification and Properties
Table 1: Physicochemical Data of N-hydroxy-N-methyl-4-aminoazobenzene and Related Compounds
| Property | N-hydroxy-N-methyl-4-aminoazobenzene (N-HO-MAB) | 4-Hydroxy-4'-dimethylaminoazobenzene |
| CAS Number | Not explicitly found | 2496-15-3[1][2][3][4] |
| Molecular Formula | C13H13N3O | C14H15N3O[1][2][3] |
| Molecular Weight | 227.26 g/mol | 241.29 g/mol [1][2][3] |
| IUPAC Name | N-(4-(phenyldiazenyl)phenyl)-N-methylhydroxylamine | 4-((4-(dimethylamino)phenyl)diazenyl)phenol[1] |
| Canonical SMILES | CN(O)C1=CC=C(C=C1)N=NC2=CC=CC=C2 | CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)O[1][2] |
| Melting Point | Not available | 200 °C[2][4] |
| Boiling Point | Not available | 391.1°C at 760mmHg[2] |
| pKa | Not available | 8.85±0.15 (Predicted)[2] |
Metabolic Pathway of N-hydroxy-N-methyl-4-aminoazobenzene
The hepatic metabolism of N-hydroxy-N-methyl-4-aminoazobenzene (N-HO-MAB) is a critical area of study due to its implications in carcinogenesis. The primary metabolic activation pathway involves its conversion to a highly reactive sulfuric acid ester.
Hepatic cytosols catalyze the O-sulfonation of N-HO-MAB in a reaction dependent on 3'-phosphoadenosine 5'-phosphosulfate (PAPS).[5] The resulting product, N-methyl-4-aminoazobenzene-N-sulfate, is unstable and can react with various nucleophiles.[5] For instance, it reacts with guanosine to form N-(guanosin-8-yl)-N-methyl-4-aminoazobenzene and with methionine to yield a sulfonium derivative that decomposes to 3-methylmercapto-N-methyl-4-aminoazobenzene.[5] This reactive ester can also bind to ribosomal RNA.[5]
In the absence of other nucleophiles, the metabolically formed N-methyl-4-aminoazobenzene-N-sulfate can be reduced by N-HO-MAB back to N-methyl-4-aminoazobenzene.[5] In this process, N-HO-MAB is oxidized, likely through a nitrone intermediate, to products including N-hydroxy-4-aminoazobenzene and formaldehyde.[5]
Experimental Protocols
This protocol is based on the methodology described for measuring the hepatic sulfotransferase activity for N-HO-MAB.[5]
Objective: To quantify the PAPS-dependent O-sulfonation of N-hydroxy-N-methyl-4-aminoazobenzene by hepatic cytosols.
Materials:
-
N-hydroxy-N-methyl-4-aminoazobenzene (N-HO-MAB)
-
3'-phosphoadenosine 5'-phosphosulfate (PAPS)
-
Hepatic cytosol preparations (e.g., from rat, rabbit, guinea pig, mouse, hamster)
-
Buffer solution with appropriate pH
-
Nucleophilic trapping agents (e.g., guanosine, methionine)
-
Reaction quenching solution (e.g., perchloric acid)
-
Analytical system for product quantification (e.g., HPLC)
Procedure:
-
Prepare a reaction mixture containing the hepatic cytosol, N-HO-MAB, and a nucleophilic trapping agent in a suitable buffer.
-
Initiate the enzymatic reaction by adding PAPS to the mixture.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.
-
Terminate the reaction by adding a quenching solution.
-
Process the sample to remove precipitated proteins (e.g., centrifugation).
-
Analyze the supernatant for the formation of specific adducts (e.g., N-(guanosin-8-yl)-N-methyl-4-aminoazobenzene) using an appropriate analytical method like HPLC.
-
Quantify the product formation and express the sulfotransferase activity, for example, in nmol of product formed per minute per mg of protein.
Comparative Studies: The sulfotransferase activities can be compared across different species. For instance, the hepatic N-HO-MAB sulfotransferase activities have been reported in the order of: male rat > female rat, male rabbit, male guinea pig, male mouse > male hamster.[5]
Biological and Toxicological Significance
The metabolic activation of N-HO-MAB to a reactive electrophile that can form adducts with DNA (e.g., guanosine) and RNA is a key mechanism of its carcinogenicity. Understanding the factors that influence the activity of the sulfotransferases involved in this bioactivation is crucial for assessing the carcinogenic risk of N-methyl-4-aminoazobenzene and related compounds.
The differential sulfotransferase activities observed across species and sexes suggest a potential basis for varying susceptibilities to the carcinogenic effects of these compounds.[5] Further research into the inhibition or induction of these enzymes could provide avenues for mitigating the toxic effects of such arylamines.
Antimicrobial Potential of Related Azobenzene Compounds
While direct antimicrobial studies on this compound are not available, other hydroxy-azobenzene derivatives have demonstrated antimicrobial properties. For example, 4,4'-dihydroxy-azobenzene has shown in vitro antimicrobial activity against Staphylococcus aureus and Staphylococcus pseudintermedius.[6] Azo compounds, in general, are being explored for various biological activities, including antimicrobial, antiviral, and anticancer effects.[7] The photoisomerization properties of azobenzenes also offer potential for the light-controlled activation of antimicrobial agents.[7]
This guide provides a foundational understanding of this compound by leveraging data from its close analogue, N-hydroxy-N-methyl-4-aminoazobenzene. The provided metabolic pathways and experimental protocols serve as a valuable resource for researchers in toxicology, drug metabolism, and medicinal chemistry. Further investigation is warranted to fully characterize the specific properties and biological activities of this compound itself.
References
- 1. 4-Hydroxy-4'-dimethylaminoazobenzene | C14H15N3O | CID 97486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Hydroxy-4'-dimethylaminoazobenzene|lookchem [lookchem.com]
- 3. 4-Hydroxy-4'-dimethylaminoazobenzene 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. guidechem.com [guidechem.com]
- 5. Hepatic metabolism of N-hydroxy-N-methyl-4-aminoazobenzene and other N-hydroxy arylamines to reactive sulfuric acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
The Emergence of a Key Metabolite: Early Discovery and Historical Context of N-Hydroxy-4-(methylamino)azobenzene
For researchers, scientists, and drug development professionals, understanding the historical context of a compound can provide critical insights into its significance. N-Hydroxy-4-(methylamino)azobenzene (N-HO-MAB), a pivotal metabolite in the study of chemical carcinogenesis, was not the product of a targeted synthesis program but rather an outcome of intensive investigations into the metabolic fate of aminoazo dyes in the mid-20th century. Its discovery was intrinsically linked to the pioneering work of researchers like James and Elizabeth Miller, who sought to unravel the mechanisms by which certain chemicals induce cancer.
The story of N-HO-MAB begins with the study of its parent compound, N-methyl-4-aminoazobenzene (MAB), a known hepatocarcinogen. Early research in the 1940s and 1950s by the Millers and their contemporaries established that aminoazo dyes undergo metabolic transformations within the body, and that these transformations are crucial for their carcinogenic activity. A key hypothesis that emerged from their work was that the parent compounds themselves were not the ultimate carcinogens, but were converted into reactive electrophilic metabolites that could then interact with cellular macromolecules like DNA, RNA, and proteins, initiating the carcinogenic process.
The search for these "ultimate carcinogens" led to the investigation of various metabolic pathways, including N-demethylation and ring-hydroxylation. However, it was the exploration of N-oxidation that proved to be a critical turning point.
The First Identification and Synthesis
While the concept of N-hydroxylation as an activating metabolic step for aromatic amines was developing, the definitive identification and synthesis of this compound were reported in a 1976 paper by F. F. Kadlubar, J. A. Miller, and E. C. Miller. Their research, published in Cancer Research, detailed the microsomal N-oxidation of MAB. This study provided the first concrete evidence that N-HO-MAB was an initial product of MAB's metabolism in the liver.
The synthesis of N-HO-MAB, as described in this seminal paper, was not a de novo creation but rather a replication of a biological process in a controlled laboratory setting. This was crucial for obtaining a pure standard of the metabolite, which could then be used to study its chemical properties and biological activity.
Physicochemical Properties
Early studies focused on characterizing the newly identified metabolite. The following table summarizes some of the key physicochemical properties of this compound and its parent compound.
| Property | This compound (N-HO-MAB) | N-Methyl-4-aminoazobenzene (MAB) |
| Molecular Formula | C₁₃H₁₃N₃O | C₁₃H₁₃N₃ |
| Molecular Weight | 227.26 g/mol | 211.26 g/mol |
| Appearance | Yellowish solid | Orange-yellow crystals |
| Melting Point | Not consistently reported in early literature | 87-88 °C |
Experimental Protocols
To facilitate a deeper understanding of the foundational research, the key experimental protocols for the enzymatic synthesis and subsequent analysis of N-HO-MAB are detailed below.
Protocol 1: Microsomal N-Oxidation of N-Methyl-4-aminoazobenzene
This protocol is based on the methods described by Kadlubar, Miller, and Miller (1976) for the in vitro enzymatic synthesis of N-HO-MAB.
Objective: To generate this compound through the action of liver microsomes on N-methyl-4-aminoazobenzene.
Materials:
-
Male rat liver microsomes
-
N-methyl-4-aminoazobenzene (MAB)
-
NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Potassium phosphate buffer (pH 7.4)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Prepare a reaction mixture containing rat liver microsomes, the NADPH generating system, and MAB in potassium phosphate buffer.
-
Incubate the mixture at 37°C under an inert atmosphere to prevent auto-oxidation of the product.
-
After a predetermined incubation period (e.g., 30 minutes), terminate the reaction by adding ice-cold ethyl acetate.
-
Extract the metabolites into the ethyl acetate layer by vigorous mixing.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure at a low temperature.
-
The resulting residue contains N-HO-MAB, which can be further purified by chromatography.
Protocol 2: Thin-Layer Chromatography (TLC) for Metabolite Separation
This protocol outlines the method used to separate and identify N-HO-MAB from the reaction mixture.
Objective: To separate N-HO-MAB from its parent compound MAB and other metabolites.
Materials:
-
Silica gel TLC plates
-
Developing solvent (e.g., a mixture of benzene and ethyl acetate)
-
UV lamp for visualization
Procedure:
-
Spot the concentrated extract from Protocol 1 onto a silica gel TLC plate.
-
Develop the plate in a chamber containing the developing solvent.
-
After the solvent front has reached a sufficient height, remove the plate and allow it to air dry.
-
Visualize the separated spots under a UV lamp. N-HO-MAB will have a different retention factor (Rf value) compared to MAB and other metabolites, allowing for its identification.
Metabolic Activation and Carcinogenesis
The discovery of N-HO-MAB was a landmark in cancer research as it provided a crucial link in the chain of metabolic activation of aminoazo dyes. Subsequent research demonstrated that N-HO-MAB is a proximate carcinogen, meaning it is one step closer to the ultimate carcinogenic form.
Further metabolic activation, primarily through sulfation by sulfotransferases, converts N-HO-MAB into a highly reactive sulfuric acid ester. This unstable ester can then spontaneously decompose to form a reactive nitrenium ion, which is a potent electrophile. This nitrenium ion is considered the "ultimate carcinogen" as it readily reacts with nucleophilic sites on cellular macromolecules, most notably the guanine bases in DNA, to form DNA adducts. The formation of these adducts can lead to mutations during DNA replication, a critical step in the initiation of cancer.
The following diagrams illustrate the key pathways involved in the metabolic activation of MAB and the experimental workflow for its study.
Figure 1. Metabolic activation pathway of N-Methyl-4-aminoazobenzene.
Figure 2. Experimental workflow for the study of N-HO-MAB.
Conclusion
The discovery of this compound was a pivotal moment in the history of chemical carcinogenesis. It provided a tangible link between the parent carcinogen and its ultimate reactive form, solidifying the theory of metabolic activation. The early research into its synthesis and properties, driven by the intellectual curiosity of scientists like the Millers, laid the groundwork for decades of research into the mechanisms of cancer induction by chemical agents. For today's researchers, this historical context not only illuminates the scientific journey but also underscores the importance of understanding metabolic pathways in drug development and toxicology. The in-depth study of such metabolites continues to be a cornerstone of modern cancer research and drug safety assessment.
Spectroscopic Profile of N-Hydroxy-4-(methylamino)azobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic data for N-Hydroxy-4-(methylamino)azobenzene and its structural analogs. Due to a lack of comprehensive, publicly available spectroscopic data for the specific molecule of this compound, this document presents representative data from closely related compounds, including 4-(methylamino)azobenzene and other hydroxy-substituted azobenzenes. This information is intended to serve as a reference for researchers in the fields of chemistry and drug development.
Spectroscopic Data Summary
The following tables summarize key spectroscopic data points for compounds structurally related to this compound. These data provide an indication of the expected spectral characteristics.
Table 1: 1H NMR Spectroscopic Data of Azobenzene Analogs
| Compound | Solvent | Chemical Shift (δ) ppm |
| Azobenzene | - | 7.91 (m, 4H, Ar-H), 7.52 (m, 6H, Ar-H) |
| 4-(Methylamino)azobenzene | - | Aromatic and methylamino proton signals would be expected in typical regions. |
| 2,4-dihydroxy-4'-nitroazobenzene | DMSO-d6 | Signals for aromatic protons and hydroxyl groups would be present. |
Table 2: 13C NMR Spectroscopic Data of Azobenzene Analogs
| Compound | Solvent | Chemical Shift (δ) ppm |
| 4-(Methylamino)azobenzene | - | Signals corresponding to the aromatic carbons and the methyl carbon would be observed.[1] |
| Azobenzene | - | 152.8, 131.1, 129.2, 122.9 |
| 4-(4-chlorophenyl)diazenyl)phenol | CDCl₃ | 116, 124, 125, 129, 136, 147, 151, 158[2] |
Table 3: IR Spectroscopic Data of Azobenzene Analogs
| Compound | Sample Phase | Key Absorption Bands (cm⁻¹) | Assignment |
| 4-Hydroxyazobenzene | - | 3540-3215 (broad) | O-H stretch (H-bonded)[3] |
| 4-Aminoazobenzene | - | - | N-H and N=N stretching bands would be characteristic.[4] |
| General Azobenzenes | - | ~1450 | N=N stretch[5][6] |
| 1600-1400 | Aromatic C=C stretching[7] | ||
| 3091-3030 | Aromatic C-H stretch[8] |
Table 4: UV-Vis Spectroscopic Data of Azobenzene Analogs
| Compound | Solvent | λmax (nm) | Transition |
| Azobenzene Derivatives | General | ~320-360 | π → π* (trans isomer) |
| ~440-450 | n → π* (trans and cis isomers)[9] | ||
| 1-N-methylamino-4'-nitroazobenzene | Methanol | 477 | π → π* (Charge Transfer)[10] |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized for this compound.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the structure of organic molecules.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is typically used.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition for 1H NMR:
-
A standard single-pulse experiment is generally sufficient.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and the acquisition of 16-64 scans.
Data Acquisition for 13C NMR:
-
A proton-decoupled experiment is standard to obtain singlets for each unique carbon.
-
A larger spectral width (e.g., 0-220 ppm) is required.
-
Due to the lower natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Thin Film: Dissolve the sample in a volatile solvent, cast it onto a suitable IR-transparent window (e.g., NaCl or KBr plates), and allow the solvent to evaporate.
-
Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place it in a liquid cell.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the solvent.
-
Place the prepared sample in the spectrometer.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.
UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems like azobenzenes.
Instrumentation: A dual-beam UV-Vis spectrophotometer is standard.
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol, methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a dilute solution in the same solvent to an absorbance value within the linear range of the instrument (typically 0.1-1.0 AU). This usually corresponds to a concentration in the range of 10⁻⁴ to 10⁻⁶ M.
Data Acquisition:
-
Use a matched pair of quartz cuvettes (typically 1 cm path length). Fill one cuvette with the pure solvent to serve as a blank.
-
Fill the second cuvette with the sample solution.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm). The instrument will automatically subtract the solvent baseline.[11]
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a novel compound such as this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of a target compound.
References
- 1. 4-(METHYLAMINO)AZOBENZENE(621-90-9) 13C NMR spectrum [chemicalbook.com]
- 2. actachemicamalaysia.com [actachemicamalaysia.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-AMINOAZOBENZENE(60-09-3) IR Spectrum [chemicalbook.com]
- 5. scispace.com [scispace.com]
- 6. scienceworldjournal.org [scienceworldjournal.org]
- 7. researchgate.net [researchgate.net]
- 8. impactfactor.org [impactfactor.org]
- 9. Monitoring the reversible photoisomerization of an azobenzene-functionalized molecular triazatriangulene platform on Au(111) by IRRAS - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP03438D [pubs.rsc.org]
- 10. redalyc.org [redalyc.org]
- 11. pubs.acs.org [pubs.acs.org]
The Carcinogenic Cascade: A Technical Guide to N-Hydroxy-4-(methylamino)azobenzene Metabolites
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the potential carcinogenicity of N-Hydroxy-4-(methylamino)azobenzene (N-OH-MAB) and its metabolites. N-methyl-4-aminoazobenzene (MAB), a hepatocarcinogenic azo dye, undergoes metabolic activation to exert its carcinogenic effects, primarily through the formation of N-OH-MAB. This document provides a comprehensive overview of the metabolic pathways, the formation of DNA adducts, quantitative data on carcinogenicity, and detailed experimental protocols for the analysis of these processes.
Metabolic Activation and Genotoxicity
The carcinogenicity of MAB is contingent upon its metabolic activation to reactive electrophiles that can covalently bind to cellular macromolecules, including DNA. The initial and critical step in this activation cascade is the N-hydroxylation of MAB to form N-OH-MAB.
The Metabolic Activation Pathway
The metabolic activation of MAB is a multi-step process involving several key enzymes. The pathway begins with the N-hydroxylation of MAB, followed by further activation of the resulting N-hydroxy metabolite.
-
N-hydroxylation: In rat liver microsomes, the N-hydroxylation of MAB to N-OH-MAB is catalyzed by both flavin-containing monooxygenase (FMO) and cytochrome P-450 (CYP) enzymes[1]. Specifically, a 3-methylcholanthrene-inducible form of cytochrome P-450, MC-P-448, has been shown to contribute to this reaction[1]. The microsomal N-oxidation of MAB is a reduced pyridine nucleotide- and oxygen-dependent reaction[2].
-
Sulfonation: The proximate carcinogen, N-OH-MAB, is further activated by sulfotransferases (SULTs). The sulfotransferase family 1A member 1 (SULT1A1) is a key enzyme in this process, catalyzing the sulfate conjugation of N-OH-MAB[3][4][5][6][7]. This reaction forms a highly reactive and unstable sulfuric acid ester, N-sulfonyloxy-N-methyl-4-aminoazobenzene.
-
DNA Adduct Formation: The unstable sulfuric acid ester readily dissociates to form a reactive nitrenium ion, which is the ultimate carcinogen. This electrophilic species can then attack nucleophilic sites on DNA bases, leading to the formation of covalent DNA adducts.
Quantitative Data on Carcinogenicity and DNA Adduct Formation
The carcinogenic potential of MAB and its metabolites has been evaluated in animal studies, with a focus on hepatocarcinogenesis. The formation of specific DNA adducts is a key biomarker of exposure and carcinogenic risk.
Tumor Incidence
Chronic administration of MAB and its metabolites has been shown to induce liver tumors in rats. A study on a structurally related compound, 3'-hydroxymethyl-N,N-dimethyl-4-aminoazobenzene (3'-CH2OH-DAB), a metabolite of 3'-methyl-4-dimethylaminoazobenzene (3'-Me-DAB), provides valuable quantitative data on tumor incidence.
| Compound | Dosing Regimen | Observation Period | Tumor Incidence | Tumor Type | Reference |
| 3'-CH2OH-DAB | 2.51 mmol/kg in diet for 3 months | 6 months | High | Cholangiocellular and hepatocellular carcinomas | [8] |
| 3'-CH2OH-DAB | 2.51 mmol/kg in diet for 1 month | Not specified | Development of liver tumors | Cholangiocellular and hepatocellular carcinomas | [8] |
| N-methyl-4-aminoazobenzene (MAB) | 0.06% in diet for 5 weeks | 9 months post-treatment | 16/30 animals (53%) | Hepatocellular carcinomas | [9][10] |
| Control | Control diet | 9 months | 0/21 animals (0%) | - | [9][10] |
Table 1: Hepatocarcinogenicity of MAB and its metabolite in rats.
DNA Adduct Levels
Following the administration of MAB, several major DNA adducts are formed in the liver of rats. The levels of these adducts can be quantified and provide insights into the mechanisms of carcinogenesis.
| Adduct | Single Dose (8h post-dose) | Multiple Doses (4 doses) | Persistence | Reference |
| N-(deoxyguanosin-8-yl)-MAB (C8-dG-MAB) | ~70% of total adducts | ~25% of total adducts | Rapidly lost | [11][12] |
| 3-(deoxyguanosin-N2-yl)-MAB (N2-dG-MAB) | ~25% of total adducts | ~51% of total adducts | Persistent | [11][12] |
| 3-(deoxyadenosin-N6-yl)-MAB (N6-dA-MAB) | Not detected | ~23% of total adducts | Persistent | [9][10][12] |
Table 2: Relative proportions of MAB-DNA adducts in rat liver.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of N-OH-MAB carcinogenicity.
Enzymatic Hydrolysis of DNA for Adduct Analysis
This protocol describes the enzymatic digestion of DNA to individual nucleosides for subsequent analysis of DNA adducts by HPLC-MS/MS.
Materials:
-
DNA sample
-
Nuclease P1
-
Snake venom phosphodiesterase (Phosphodiesterase I)
-
Calf intestine alkaline phosphatase
-
Reaction buffer (e.g., 20 mM sodium acetate, 10 mM zinc sulfate, pH 5.0)
-
Centrifugal filtration units (e.g., 3 kDa molecular weight cutoff)
Procedure:
-
Dissolve the DNA sample in sterile water.
-
Denature the DNA by heating in a boiling water bath for 5 minutes, followed by rapid cooling on ice.
-
Prepare an enzyme cocktail containing nuclease P1, phosphodiesterase I, and alkaline phosphatase in the appropriate reaction buffer.
-
Add the enzyme cocktail to the denatured DNA solution.
-
Incubate the reaction mixture at 37°C for 2-4 hours.
-
Terminate the reaction by adding an equal volume of chloroform and vortexing.
-
Centrifuge to separate the phases and collect the aqueous (upper) phase containing the digested nucleosides.
-
For further purification, pass the aqueous phase through a centrifugal filtration unit to remove any remaining enzymes or undigested macromolecules[13][14][15][16].
-
The resulting solution of deoxynucleosides is now ready for analysis by HPLC-MS/MS.
HPLC-MS/MS Analysis of MAB-DNA Adducts
This protocol outlines the general procedure for the separation and quantification of MAB-DNA adducts using high-performance liquid chromatography coupled with tandem mass spectrometry.
Instrumentation:
-
High-performance liquid chromatograph (HPLC) system
-
Reversed-phase C18 column
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
Reagents:
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
Authentic standards of MAB-DNA adducts (C8-dG-MAB, N2-dG-MAB, N6-dA-MAB)
Procedure:
-
Inject the hydrolyzed DNA sample onto the C18 column.
-
Separate the nucleosides using a gradient elution with mobile phases A and B. A typical gradient might start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic adducts.
-
The eluent from the HPLC is introduced into the ESI source of the mass spectrometer.
-
The mass spectrometer is operated in positive ion mode.
-
Perform selected reaction monitoring (SRM) to specifically detect and quantify the MAB-DNA adducts. This involves selecting the protonated molecular ion ([M+H]+) of each adduct as the precursor ion and monitoring specific fragment ions produced by collision-induced dissociation.
-
Quantify the adducts by comparing the peak areas of the sample to a standard curve generated using authentic standards.
Conclusion
The metabolites of this compound, particularly the ultimate carcinogen formed after sulfonation, pose a significant carcinogenic risk due to their ability to form persistent DNA adducts. Understanding the metabolic activation pathways and the nature of the resulting DNA damage is crucial for assessing the carcinogenic potential of this and related compounds. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of toxicology, cancer research, and drug development. Further investigation into the specific roles of different CYP and SULT isoforms in the metabolism of N-OH-MAB will provide a more complete picture of its carcinogenic mechanism and may aid in the development of strategies to mitigate its harmful effects.
References
- 1. Role of cytochrome P-450 and flavin-containing monooxygenase in the N-hydroxylation of N-methyl-4-aminoazobenzene in rat liver: analysis with purified enzymes and antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microsomal N-oxidation of the hepatocarcinogen N-methyl-4-aminoazobenzene and the reactivity of N-hydroxy-N-methyl-4-aminoazobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SULT1A1 | DNAlysis [dnalife.academy]
- 4. SULT1A1 Monoclonal Antibody (OTI5F1) (MA5-25272) [thermofisher.com]
- 5. medrxiv.org [medrxiv.org]
- 6. Functional Genetic Variants in the 3′-Untranslated Region of Sulfotransferase Isoform 1A1 (SULT1A1) and Their Effect on Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SULT1A1 - Wikipedia [en.wikipedia.org]
- 8. Carcinogenicity of 3'-hydroxymethyl-N,N-dimethyl-4-aminoazobenzene in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization and properties of the DNA adducts formed from N-methyl-4-aminoazobenzene in rats during a carcinogenic treatment regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Identification of the DNA adducts formed in vitro from N-benzoyloxy-N-methyl-4-aminoazobenzene and in rat liver in vivo after administration of N-methyl-4-aminoazobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comparison of the carcinogen-DNA adducts formed in rat liver in vivo after administration of single or multiple doses of N-methyl-4-aminoazobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DNA hydrolysis and adduct enrichment [bio-protocol.org]
- 14. Optimized enzymatic hydrolysis of DNA for LC-MS/MS analyses of adducts of 1-methoxy-3-indolylmethyl glucosinolate and methyleugenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Hepatic Metabolism of N-hydroxy-N-methyl-4-aminoazobenzene
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the hepatic metabolism of N-hydroxy-N-methyl-4-aminoazobenzene (N-HO-MAB), a critical metabolite of the hepatocarcinogen N-methyl-4-aminoazobenzene (MAB). The document details the metabolic pathways, presents quantitative data, outlines experimental protocols, and includes visualizations to elucidate the complex biotransformation of this compound.
Introduction
N-methyl-4-aminoazobenzene (MAB) is a well-established hepatocarcinogen, the biological activity of which is dependent on its metabolic activation. A key step in this process is the N-oxidation of MAB to N-hydroxy-N-methyl-4-aminoazobenzene (N-HO-MAB) within the liver.[1] This N-hydroxylated metabolite is a proximate carcinogen that can undergo further biotransformation to highly reactive electrophilic species capable of forming covalent adducts with cellular macromolecules, including DNA, RNA, and proteins, thereby initiating carcinogenesis.[1][2] Understanding the hepatic metabolism of N-HO-MAB is therefore crucial for elucidating the mechanisms of MAB-induced hepatocarcinogenesis.
Metabolic Pathways of N-hydroxy-N-methyl-4-aminoazobenzene
The metabolism of N-HO-MAB in the liver is a multifaceted process involving both bioactivation and detoxification pathways.
2.1.1. O-Sulfonation
A primary route for the bioactivation of N-HO-MAB is O-sulfonation, catalyzed by cytosolic sulfotransferases.[2][3] This reaction requires 3'-phosphoadenosine 5'-phosphosulfate (PAPS) as a sulfate donor.[2][3] The product of this reaction is the highly unstable and reactive sulfuric acid ester, N-methyl-4-aminoazobenzene-N-sulfate.[2][3]
This sulfate ester is a potent electrophile that readily reacts with nucleophiles:
-
With Guanosine: It reacts with guanosine to form N-(guanosin-8-yl)-N-methyl-4-aminoazobenzene, a DNA adduct.[2]
-
With Methionine: It reacts with methionine to yield a sulfonium derivative that subsequently decomposes to 3-methylmercapto-N-methyl-4-aminoazobenzene.[2][3]
-
With Ribosomal RNA: It forms a bound derivative with ribosomal RNA.[2][3]
The formation of these adducts, particularly with nucleic acids, is considered a critical event in the initiation of cancer.
2.1.2. Further Oxidation
N-HO-MAB can be further oxidized, likely through a nitrone intermediate.[1][2][3] This can lead to the formation of other products, including N-hydroxy-4-aminoazobenzene and formaldehyde.[2][3] The nitrone generated from N-HO-MAB can react with double bonds in fatty acids, purines, and pyrimidines to form addition products.[1]
A competing pathway to bioactivation is the reduction of N-hydroxy arylamines back to their parent amines.[4] A microsomal NADH-dependent reductase can convert N-HO-MAB back to MAB.[4] This enzymatic reduction represents a detoxification mechanism, as it limits the availability of N-HO-MAB for conversion into reactive sulfuric acid esters.[4]
Quantitative Data on Hepatic Metabolism
The following tables summarize quantitative data on the hepatic metabolism of N-HO-MAB and related compounds.
Table 1: Hepatic N-HO-MAB Sulfotransferase Activity in Various Species
| Species | Relative Activity |
|---|---|
| Male Rat | > Female Rat, Male Rabbit, Male Guinea Pig, Male Mouse > Male Hamster |
Data sourced from multiple studies.[2][3]
Table 2: Relative Rates of PAPS-Dependent Esterification of N-Hydroxy Arylamines by Rat Liver Cytosol
| Substrate | Rate Relative to N-HO-MAB (%) |
|---|---|
| N-hydroxy-N-ethyl-4-aminoazobenzene | 20 to 50 |
| N-hydroxy-4-aminoazobenzene | 20 to 50 |
| N-hydroxy-1-naphthylamine | 20 to 50 |
| N-hydroxy-2-naphthylamine | 20 to 50 |
| trans-N-hydroxy-4-aminostilbene | Not Detected |
| N-hydroxy-2-aminofluorene | Not Detected |
| N-hydroxyaniline | Not Detected |
| N-hydroxy-N-methyl-N-benzylamine | Not Detected |
Data from a study on PAPS-dependent esterification.[2]
Table 3: Inhibition of MAB N-Hydroxylation in Liver Microsomes from 3-Methylcholanthrene-Treated Rats
| Inhibitor | Target Enzyme(s) | Inhibition of N-OH-MAB Formation (%) |
|---|---|---|
| Antibody against cyt. P-448 | Cytochrome P-448 | ~30 |
| Methimazole | Flavin-containing monooxygenase (FMO) | 65 |
| Methimazole + anti-NADPH-cytochrome P-450 reductase antibody | FMO and Cytochrome P-450 | 100 |
Data from a study on the role of FMO and Cytochrome P-450.[5]
Experimental Protocols
This section details the methodologies for key experiments in the study of N-HO-MAB metabolism.
-
Homogenization: Livers are perfused and homogenized in a buffered sucrose solution.
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps. A 10,000 x g supernatant can be used for concerted N-oxidation and O-sulfonation reactions.[2]
-
Microsome Isolation: The supernatant is further centrifuged at high speed (e.g., 100,000 x g) to pellet the microsomes, which contain enzymes like cytochrome P-450 and flavin-containing monooxygenase.[5]
-
Cytosol Preparation: The resulting supernatant is the cytosolic fraction, containing soluble enzymes like sulfotransferases.[2]
-
Reaction Mixture: A typical reaction mixture contains hepatic cytosol, N-HO-MAB, PAPS (3'-phosphoadenosine 5'-phosphosulfate), and a nucleophilic trapping agent like methionine or guanosine in a suitable buffer.[2][3]
-
Incubation: The mixture is incubated at 37°C.
-
Reaction Termination and Extraction: The reaction is stopped, and the products are extracted with an organic solvent.
-
Analysis: The formation of products, such as 3-methylmercapto-N-methyl-4-aminoazobenzene (from methionine trapping), is quantified using techniques like high-pressure liquid chromatography (HPLC).[3][5] The mean N-HO-MAB sulfotransferase activity in one study was reported as 4.7 ± 1.6 nmoles N-HO-MAB metabolized per minute per mg of protein.[3]
-
Reaction Mixture: This assay uses hepatic microsomes, MAB, and an NADPH-generating system (or reduced pyridine nucleotide) in an oxygenated buffer.[1]
-
Incubation: The mixture is incubated at 37°C.
-
Analysis: The formation of N-HO-MAB is measured. This can be done by analyzing for extractable reducing equivalents.[1] The role of specific enzyme families can be probed using selective inhibitors (e.g., methimazole for FMO) or antibodies against specific enzymes (e.g., anti-cytochrome P-448).[5]
Visualizations
The following diagrams illustrate the metabolic pathways and experimental workflows.
Caption: Metabolic pathways of N-hydroxy-N-methyl-4-aminoazobenzene.
Caption: Experimental workflow for isolating hepatic fractions.
Caption: Bioactivation vs. Detoxification of N-HO-MAB.
Conclusion
The hepatic metabolism of N-hydroxy-N-methyl-4-aminoazobenzene is a pivotal determinant of the carcinogenicity of its parent compound, MAB. The balance between the bioactivation pathway, primarily through PAPS-dependent O-sulfonation to a highly reactive sulfuric acid ester, and detoxification pathways, such as enzymatic reduction back to MAB, dictates the extent of macromolecular damage and the likelihood of tumor initiation. A thorough understanding of the enzymes involved, their relative activities across different species, and the experimental methods to study these processes is essential for risk assessment and the development of potential chemopreventive strategies.
References
- 1. Microsomal N-oxidation of the hepatocarcinogen N-methyl-4-aminoazobenzene and the reactivity of N-hydroxy-N-methyl-4-aminoazobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatic metabolism of N-hydroxy-N-methyl-4-aminoazobenzene and other N-hydroxy arylamines to reactive sulfuric acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Detoxification of carcinogenic aromatic and heterocyclic amines by enzymatic reduction of the N-hydroxy derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of cytochrome P-450 and flavin-containing monooxygenase in the N-hydroxylation of N-methyl-4-aminoazobenzene in rat liver: analysis with purified enzymes and antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity of N-Hydroxy-4-(methylamino)azobenzene with Amino Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hydroxy-4-(methylamino)azobenzene is a key metabolite of the hepatocarcinogenic azo dye N,N-dimethyl-4-aminoazobenzene (DAB). Its reactivity with biological macromolecules, particularly proteins, is of significant interest in toxicology and drug development. This guide provides a comprehensive overview of the reactivity of this compound with various amino acids, summarizing known reactions, predicting likely interactions, and providing detailed experimental protocols for further investigation. The metabolic activation of this compound to a more reactive electrophile, such as a sulfate or acetyl ester, is a crucial step preceding its covalent binding to nucleophilic amino acid residues.[1][2] This binding can lead to the formation of protein adducts, which can serve as biomarkers for exposure and may play a role in the toxic and carcinogenic effects of the parent compound.[2][3]
Core Concepts: Metabolic Activation and Nucleophilic Attack
The reactivity of this compound with amino acids is largely dependent on its metabolic activation. In vivo, N-hydroxyarylamines are often converted to reactive esters (e.g., O-sulfonate or O-acetate esters) by sulfotransferases or acetyltransferases. These esters are unstable and can dissociate to form highly reactive nitrenium ions. These electrophilic species are then susceptible to attack by nucleophilic centers present in biological macromolecules.
The side chains of several amino acids contain potent nucleophiles, making them likely targets for adduction by activated this compound. The most probable amino acid residues to react are those with sulfur-containing (cysteine, methionine), nitrogen-containing (lysine, histidine), or aromatic hydroxyl (tyrosine) and indole (tryptophan) side chains.
Figure 1: General pathway of metabolic activation and amino acid adduction.
Reactivity with Specific Amino Acids
While comprehensive quantitative data for the reaction of this compound with all amino acids is not available in the literature, specific reactions have been documented, and others can be predicted based on chemical principles and studies with analogous compounds.
Methionine
The reaction of the metabolically activated form of this compound with methionine is well-documented. The sulfate ester of N-hydroxy-N-methyl-4-aminoazobenzene reacts with methionine to form a sulfonium derivative. This intermediate is unstable and decomposes to yield 3-methylmercapto-N-methyl-4-aminoazobenzene.
Figure 2: Reaction pathway with Methionine.
Cysteine
Cysteine, with its highly nucleophilic sulfhydryl group, is a prime target for electrophilic attack. Studies on analogous reactive metabolites of other carcinogens, such as N-acetoxy-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (N-acetoxy-PhIP), have demonstrated the formation of stable covalent adducts with cysteine residues in peptides.[4] It is highly probable that activated this compound reacts readily with cysteine to form a stable thioether linkage.
Lysine and Histidine
The side chains of lysine (ε-amino group) and histidine (imidazole ring) are also nucleophilic and can be targets for adduction. The reactivity of these residues is pH-dependent, as their nucleophilicity is significantly enhanced in their unprotonated forms.
Tyrosine and Tryptophan
The aromatic side chains of tyrosine and tryptophan can undergo electrophilic substitution. While direct evidence for their reaction with this compound is scarce, the formation of adducts with these amino acids is plausible, particularly with the highly reactive nitrenium ion.
Data Presentation: Summary of Reactivity
The following table summarizes the known and predicted reactivity of this compound with key nucleophilic amino acids. Quantitative data, where available, is included.
| Amino Acid | Nucleophilic Center | Reaction Type | Product Type | Quantitative Data (Relative Reactivity) |
| Methionine | Thioether Sulfur | Nucleophilic Substitution | Sulfonium derivative (decomposes) | Documented reaction |
| Cysteine | Sulfhydryl Group | Nucleophilic Substitution | Thioether Adduct | Highly Probable (High) |
| Histidine | Imidazole Nitrogen | Nucleophilic Substitution | N-Adduct | Probable (Moderate) |
| Lysine | ε-Amino Group | Nucleophilic Substitution | N-Adduct | Probable (Moderate) |
| Tryptophan | Indole Ring | Electrophilic Substitution | C-Adduct | Possible (Low to Moderate) |
| Tyrosine | Phenolic Ring | Electrophilic Substitution | C-Adduct | Possible (Low) |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the reactivity of this compound with amino acids.
Protocol 1: In Vitro Reaction of this compound with Amino Acids
Objective: To generate and detect adducts of this compound with individual amino acids.
Materials:
-
This compound
-
Individual amino acids (e.g., L-cysteine, L-methionine, L-lysine, L-histidine, L-tryptophan, L-tyrosine)
-
3'-phosphoadenosine 5'-phosphosulfate (PAPS)
-
Rat liver cytosol (as a source of sulfotransferases)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 reverse-phase column and UV detector
-
Mass spectrometer (LC-MS/MS)
Procedure:
-
Prepare a reaction mixture containing 100 mM phosphate buffer (pH 7.4), 1 mM of the target amino acid, 100 µM this compound, and 1 mg/mL rat liver cytosol protein.
-
Initiate the reaction by adding 1 mM PAPS.
-
Incubate the mixture at 37°C for 1 hour.
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the mixture to precipitate proteins.
-
Analyze the supernatant by HPLC-UV and LC-MS/MS.
Figure 3: Workflow for in vitro reaction analysis.
Protocol 2: HPLC Analysis of Reaction Products
Objective: To separate and quantify the unreacted this compound and its amino acid adducts.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and diode array detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B
-
30-35 min: 10% B (re-equilibration)
Detection:
-
Monitor at multiple wavelengths, including the absorbance maxima of this compound and its expected adducts (e.g., 320 nm and 450 nm).
Protocol 3: Mass Spectrometric Characterization of Adducts
Objective: To confirm the identity and structure of the amino acid adducts.
Instrumentation:
-
Liquid chromatography-tandem mass spectrometer (LC-MS/MS) with electrospray ionization (ESI)
Procedure:
-
Inject the sample from Protocol 1 into the LC-MS/MS system.
-
Perform a full scan analysis in positive ion mode to identify the molecular ions of the potential adducts.
-
Conduct tandem MS (MS/MS) analysis on the parent ions of interest.
-
Fragment the parent ions using collision-induced dissociation (CID) and analyze the resulting fragment ions to elucidate the structure of the adduct and identify the site of modification on the amino acid.
Conclusion
This compound, upon metabolic activation, is a reactive species capable of forming covalent adducts with nucleophilic amino acids. The primary targets are likely to be methionine and cysteine, with potential reactivity towards histidine, lysine, tyrosine, and tryptophan. The formation of these protein adducts is a critical area of study for understanding the mechanisms of toxicity and carcinogenesis of aminoazo dyes. The experimental protocols provided in this guide offer a framework for the detailed investigation of these reactions, enabling researchers to further elucidate the molecular interactions of this important metabolite.
References
Methodological & Application
Application Notes and Protocols for the Analytical Detection of N-Hydroxy-4-(methylamino)azobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hydroxy-4-(methylamino)azobenzene is a crucial metabolite of the hepatocarcinogen N-methyl-4-aminoazobenzene (MAB). Understanding its formation, and bioactivation is critical in toxicological studies and drug development. Accurate and sensitive analytical methods are therefore essential for the detection and quantification of this reactive metabolite in various biological matrices. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Metabolic Pathway of N-methyl-4-aminoazobenzene
N-methyl-4-aminoazobenzene undergoes metabolic activation in the liver, primarily catalyzed by microsomal cytochrome P450 enzymes, to form the proximate carcinogen this compound. This metabolite can then be further metabolized or can bind to macromolecules like DNA and proteins, leading to cellular damage and tumorigenesis.
Metabolic activation of N-methyl-4-aminoazobenzene.
Analytical Methods
A summary of the performance characteristics for the described analytical methods is presented below.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (after derivatization) |
| Limit of Detection (LOD) | ~5-10 ng/mL | ~0.1-0.5 ng/mL | ~1-5 ng/mL |
| Limit of Quantitation (LOQ) | ~15-30 ng/mL | ~0.5-1.5 ng/mL | ~5-15 ng/mL |
| Linearity (r²) | >0.995 | >0.998 | >0.996 |
| Recovery (%) | 85-105% | 90-110% | 80-100% |
| Precision (%RSD) | <15% | <10% | <15% |
Method 1: High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in samples with relatively high concentrations of the analyte.
Experimental Protocol
1. Sample Preparation (from liver microsomes)
-
To 500 µL of microsomal incubation mixture, add 1 mL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
2. HPLC-UV Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30% to 70% B
-
10-12 min: 70% to 30% B
-
12-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 35°C
-
UV Detection: 350 nm (based on the characteristic n-π* transition of the azobenzene chromophore)[1][2]
3. Calibration Curve
Prepare a series of standard solutions of this compound in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Inject each standard and plot the peak area against the concentration to generate a calibration curve.
Workflow for HPLC-UV analysis.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the detection of low concentrations of this compound in complex biological matrices.
Experimental Protocol
1. Sample Preparation (from plasma)
-
To 100 µL of plasma, add 300 µL of methanol containing an internal standard (e.g., a stable isotope-labeled analog).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50% methanol in water.
2. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Hypothetical):
-
Analyte: Precursor ion (m/z) -> Product ion (m/z)
-
Note: The exact m/z values would need to be determined by infusing a standard of this compound.
-
3. Data Analysis
Quantification is performed using the multiple reaction monitoring (MRM) mode. The peak area ratio of the analyte to the internal standard is used for calibration and quantification.
Workflow for LC-MS/MS analysis.
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the low volatility and thermal lability of this compound, derivatization is necessary for GC-MS analysis. Silylation is a common derivatization technique for hydroxylamines.
Experimental Protocol
1. Sample Preparation and Derivatization
-
Perform an initial sample clean-up using liquid-liquid extraction (e.g., with ethyl acetate).
-
Evaporate the organic extract to dryness.
-
To the dry residue, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes.
-
After cooling, the sample is ready for injection.
2. GC-MS Conditions
-
GC System: Gas chromatograph with a mass selective detector
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 15°C/min to 300°C
-
Hold: 5 minutes at 300°C
-
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
3. Data Analysis
Identification is based on the retention time and the mass spectrum of the derivatized analyte compared to a derivatized standard. Quantification can be achieved using selected ion monitoring (SIM) of characteristic fragment ions.
Considerations for Handling this compound
This compound is a reactive and potentially unstable metabolite. To ensure accurate analysis, the following precautions should be taken:
-
Sample Collection and Storage: Collect samples on ice and process them as quickly as possible. If storage is necessary, store at -80°C.
-
pH Control: Maintain a neutral or slightly acidic pH during sample preparation to minimize degradation.
-
Avoid High Temperatures: Use gentle heating during evaporation steps.
By following these detailed protocols, researchers can achieve reliable and sensitive detection of this compound, facilitating a better understanding of its role in toxicology and drug metabolism.
References
Application Notes and Protocols: N-Hydroxy-4-(methylamino)azobenzene as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hydroxy-4-(methylamino)azobenzene (N-HO-MAB) is a reactive metabolite of the hepatocarcinogen N-methyl-4-aminoazobenzene (MAB). Its ability to interact with and modify biological macromolecules makes it a valuable molecular probe for studying the mechanisms of chemical carcinogenesis, DNA damage, and metabolic activation. Furthermore, the inherent photoswitchable nature of the azobenzene scaffold presents potential for its development as a photoresponsive tool in chemical biology and drug development. These application notes provide an overview of its potential uses, supported by experimental protocols and key data.
Principle Applications
N-HO-MAB can be utilized in several key research areas:
-
Probing DNA Damage and Repair Mechanisms: As a metabolite that can induce oxidative DNA damage, N-HO-MAB can be used to investigate the cellular response to chemical insults, including the activation of DNA repair pathways.
-
Investigating Metabolic Activation of Carcinogens: The enzymatic generation of N-HO-MAB from its parent compound can be studied to understand the role of specific enzymes, such as cytochrome P450s and flavin-containing monooxygenases, in the bioactivation of arylamine carcinogens.
-
Screening for Potential Chemopreventive Agents: N-HO-MAB can be used in cell-based assays to screen for compounds that inhibit its formation or protect against the DNA damage it induces.
-
Development of Photoswitchable Biological Tools: The azobenzene core of N-HO-MAB allows for photoisomerization between its trans and cis forms upon irradiation with light of specific wavelengths. This property can be exploited to create probes with light-controllable activity for studying enzyme function or cellular signaling with high spatiotemporal resolution.
Quantitative Data Summary
The following table summarizes key data for this compound and related compounds based on available literature.
| Property | Value/Observation | Reference Compound | Notes |
| Biological Activity | Induces unscheduled DNA synthesis in hepatocytes.[1] | N-hydroxy-4-aminoazobenzene | Suggests potential for DNA damage induction. |
| Can cause Cu(II)-mediated oxidative DNA damage.[2] | N-hydroxy-4-aminoazobenzene | Implicates involvement of reactive oxygen species. | |
| Photoisomerization | trans-to-cis isomerization upon visible light irradiation.[3] | 4-(methylamino)azobenzene | The cis isomer thermally reverts to the more stable trans isomer.[3] |
| Spectral Properties | Maximum absorption wavelength (λmax) around 477 nm in methanol. | 1-N-methylamino-4'-nitroazobenzene | The exact spectrum for N-HO-MAB may vary. |
Experimental Protocols
Protocol 1: In Vitro DNA Damage Assay using this compound
This protocol describes a method to assess the ability of N-HO-MAB to induce DNA strand breaks in isolated plasmid DNA.
Materials:
-
This compound (synthesis may be required, handle with extreme care as a potential carcinogen)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Tris-EDTA (TE) buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Copper(II) chloride (CuCl₂) solution (1 mM)
-
30% Hydrogen peroxide (H₂O₂)
-
Agarose
-
Gel loading dye
-
Ethidium bromide or other DNA stain
-
Agarose gel electrophoresis system
-
UV transilluminator and imaging system
Procedure:
-
Prepare a stock solution of N-HO-MAB in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Supercoiled plasmid DNA (final concentration 10-20 ng/µL)
-
TE buffer
-
CuCl₂ solution (final concentration 10-50 µM)
-
-
Add varying concentrations of N-HO-MAB to the reaction mixtures. Include a vehicle control (DMSO only).
-
Incubate the reaction mixtures at 37°C for 1-2 hours.
-
Stop the reaction by adding gel loading dye.
-
Analyze the DNA samples by agarose gel electrophoresis (e.g., 1% agarose gel).
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the conversion of supercoiled DNA (form I) to nicked circular (form II) and linear (form III) DNA to assess the extent of DNA strand breaks.
Protocol 2: Cellular Unscheduled DNA Synthesis (UDS) Assay
This protocol outlines a method to measure DNA repair synthesis in cultured cells following treatment with N-HO-MAB.
Materials:
-
Primary hepatocytes or a suitable cell line (e.g., HepG2)
-
Cell culture medium
-
This compound
-
[³H]-Thymidine
-
Hydroxyurea
-
Scintillation fluid and counter
-
Trichloroacetic acid (TCA)
-
Sodium hydroxide (NaOH)
Procedure:
-
Seed cells in a multi-well plate and allow them to attach overnight.
-
Pre-incubate the cells with hydroxyurea for 1 hour to inhibit replicative DNA synthesis.
-
Treat the cells with varying concentrations of N-HO-MAB in the presence of [³H]-thymidine for 2-4 hours. Include appropriate controls.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Precipitate the DNA by adding cold 10% TCA and incubating on ice.
-
Wash the precipitate with 5% TCA.
-
Solubilize the DNA with 0.3 M NaOH.
-
Neutralize the samples and add scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter. An increase in [³H]-thymidine incorporation in non-S-phase cells is indicative of UDS.
Visualizations
Caption: Metabolic activation of N-methyl-4-aminoazobenzene.
Caption: Experimental workflow for assessing DNA damage.
Caption: Photoisomerization of this compound.
References
- 1. Unscheduled DNA synthesis induced by 4-aminoazobenzene, N-hydroxy-4-aminoazobenzene, and their derivatives in primary cultures of rat and mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidative DNA Damage Induced by an N‐Hydroxy Metabolite of Carcinogenic 4‐Dimethylaminoazobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visualization of the Dynamics of Photoinduced Crawling Motion of 4-(Methylamino)Azobenzene Crystals via Diffracted X-ray Tracking - PMC [pmc.ncbi.nlm.nih.gov]
Protocols for the synthesis of N-Hydroxy-4-(methylamino)azobenzene acetate
Application Notes and Protocols for N-Hydroxy-4-(methylamino)azobenzene as a Sulfotransferase Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxy-4-(methylamino)azobenzene (N-HO-MAB) is a metabolite of the hepatocarcinogenic azo dye, N-methyl-4-aminoazobenzene. Its bioactivation is a critical area of study in toxicology and drug metabolism. A key step in this activation process is the O-sulfonation of the N-hydroxy group, a reaction catalyzed by cytosolic sulfotransferases (SULTs). This process generates a reactive sulfuric acid ester, N-methyl-4-aminoazobenzene-N-sulfate, which can form adducts with cellular macromolecules such as DNA, RNA, and proteins, leading to genotoxicity and tumorigenesis.[1] Understanding the role of N-HO-MAB as a substrate for SULTs is therefore essential for elucidating mechanisms of chemical carcinogenesis and for assessing the metabolic activation of related xenobiotics.
These application notes provide a summary of the metabolic significance of N-HO-MAB sulfonation, a compilation of available enzymatic data, and detailed protocols for assaying sulfotransferase activity using N-HO-MAB as a substrate.
Metabolic Significance and Signaling Pathway
The sulfonation of N-HO-MAB is a PAPS (3'-phosphoadenosine 5'-phosphosulfate)-dependent reaction that occurs in the cytosol of various tissues, with the liver being a primary site.[1] The resulting sulfate conjugate is unstable and can spontaneously dissociate to form a highly reactive nitrenium ion. This electrophilic intermediate can then react with nucleophilic sites on cellular macromolecules, leading to the formation of covalent adducts. For instance, it can react with guanosine residues in nucleic acids to form N-(guanosin-8-yl)-N-methyl-4-aminoazobenzene.[1]
The metabolic pathway can be visualized as follows:
Data Presentation: Sulfotransferase Activity with N-HO-MAB and Related Compounds
| Substrate | Relative Rate of Sulfonation (% of N-HO-MAB) | Source Organism/Tissue |
| N-hydroxy-N-methyl-4-aminoazobenzene (N-HO-MAB) | 100% | Male Rat Liver Cytosol |
| N-hydroxy-N-ethyl-4-aminoazobenzene | 20 - 50% | Male Rat Liver Cytosol |
| N-hydroxy-4-aminoazobenzene | 20 - 50% | Male Rat Liver Cytosol |
| N-hydroxy-1-naphthylamine | 20 - 50% | Male Rat Liver Cytosol |
| N-hydroxy-2-naphthylamine | 20 - 50% | Male Rat Liver Cytosol |
| trans-N-hydroxy-4-aminostilbene | Not Detected | Male Rat Liver Cytosol |
| N-hydroxy-2-aminofluorene | Not Detected | Male Rat Liver Cytosol |
| N-hydroxyaniline | Not Detected | Male Rat Liver Cytosol |
Data summarized from Kadlubar et al.[1]
Hepatic sulfotransferase activity for N-HO-MAB also shows significant species and sex differences, with the following order of activity observed: male rat > female rat, male rabbit, male guinea pig, male mouse > male hamster.[1]
Experimental Protocols
The following protocols are adapted from general sulfotransferase assays and are specifically tailored for studying the sulfonation of N-HO-MAB.[2][3] A common method involves the use of [35S]-labeled PAPS, allowing for the quantification of the radiolabeled sulfate group transferred to the substrate.
Protocol 1: Radiolabeling Assay for N-HO-MAB Sulfotransferase Activity
This protocol measures the incorporation of [35S] from [35S]PAPS into N-HO-MAB.
Materials:
-
Enzyme Source: Cytosolic fraction from liver or other tissues, or purified sulfotransferase isozymes.
-
Substrate: this compound (N-HO-MAB), dissolved in a suitable solvent (e.g., DMSO).
-
Cofactor: [35S]3'-phosphoadenosine 5'-phosphosulfate ([35S]PAPS).
-
Assay Buffer: 50 mM Potassium Phosphate buffer, pH 6.5.
-
Dithiothreitol (DTT): To maintain a reducing environment.
-
Stop Solution: 0.1 M Zinc Sulfate (ZnSO4) and 0.1 M Barium Hydroxide (Ba(OH)2).
-
Scintillation Cocktail.
-
Microcentrifuge tubes, incubator, microcentrifuge, scintillation counter.
Experimental Workflow:
References
Application Notes and Protocols: Thermal Isomerization Kinetics of Hydroxy-Substituted Azobenzenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azobenzene and its derivatives are a prominent class of photochromic molecules, or "molecular switches," capable of reversible isomerization between their trans and cis forms when exposed to light. This property allows for the spatiotemporal control of various chemical and biological processes, making them valuable tools in drug development, materials science, and nanotechnology.[1][2][3] The thermal cis-to-trans isomerization, or thermal relaxation, is a critical parameter that dictates the lifetime of the metastable cis state and, consequently, the temporal resolution of the molecular switch. Hydroxy-substituted azobenzenes are of particular interest due to their significantly faster thermal relaxation rates compared to unsubstituted azobenzene, a characteristic desirable for applications requiring rapid switching.[4][5][6]
These notes provide a comprehensive overview of the thermal isomerization kinetics of various hydroxy-substituted azobenzenes, detailed experimental protocols for their characterization, and a summary of the underlying mechanistic principles.
Data Presentation: Thermal Relaxation of Hydroxy-Substituted Azobenzenes
The rate of thermal cis-to-trans isomerization is highly dependent on the substitution pattern of the hydroxyl groups on the azobenzene core and the nature of the solvent.[7][8][9] The following tables summarize the reported relaxation times for a series of hydroxy-substituted azobenzenes in different solvents.
Table 1: Thermal Relaxation Times (τ) of Mono-Hydroxy-Substituted Azobenzenes at 298 K
| Compound | Solvent | Relaxation Time (τ) |
| 4-Hydroxyazobenzene | Ethanol | 205 - 300 ms[5][7][8][9] |
| 4-Hydroxyazobenzene | Toluene | ~30 min[8][9] |
| 2-Hydroxyazobenzene | Ethanol | Significantly faster than p-isomers |
| 2-Hydroxyazobenzene | Toluene | Largely independent of solvent polarity |
Table 2: Thermal Relaxation Times (τ) of Poly-Hydroxy-Substituted Azobenzenes in Ethanol at 298 K
| Compound | Relaxation Time (τ) |
| 2,4-Dihydroxyazobenzene | 12 ms[5] |
| 2,4,4'-Trihydroxyazobenzene | 6 ms[5][9] |
Mechanism of Thermal Isomerization
The thermal cis-to-trans isomerization of azobenzenes can proceed through two primary mechanisms: rotation around the N=N double bond or inversion (in-plane movement) of one of the nitrogen atoms. For hydroxy-substituted azobenzenes, particularly in protic solvents, the rotational mechanism is generally favored.[8][9] The presence of hydroxyl groups can facilitate this pathway, leading to accelerated isomerization rates. In some cases, an azo-hydrazone tautomerism can play a role in promoting the rotational pathway.[10]
Caption: Proposed mechanisms for the thermal isomerization of azobenzenes.
Experimental Protocols
The following protocols outline the key steps for studying the thermal isomerization kinetics of hydroxy-substituted azobenzenes using UV-vis spectroscopy.
Synthesis of Hydroxy-Substituted Azobenzenes
A common and versatile method for synthesizing hydroxy-substituted azobenzenes is through an azo coupling reaction.[11][12] This involves the reaction of a diazonium salt with an activated aromatic compound, such as a phenol.
Protocol 1: General Synthesis via Azo Coupling
-
Diazotization: Dissolve the desired aniline derivative in an acidic solution (e.g., HCl) and cool to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.
-
Coupling: In a separate flask, dissolve the corresponding phenol in an alkaline solution (e.g., NaOH).
-
Slowly add the diazonium salt solution to the phenol solution, maintaining a low temperature and alkaline pH.
-
Stir the reaction mixture until the coupling is complete, which is often indicated by a color change.
-
Work-up: Acidify the mixture to precipitate the azo compound.
-
Collect the product by filtration, wash with water, and purify by recrystallization or column chromatography.
Monitoring Thermal Isomerization Kinetics
The kinetics of the thermal cis-to-trans isomerization can be monitored by observing the change in absorbance of the sample over time using a UV-vis spectrophotometer.[10][13] A flash photolysis setup is often employed for fast isomerization processes.[4][7]
Caption: Workflow for studying thermal isomerization kinetics.
Protocol 2: Kinetic Analysis using UV-vis Spectroscopy
-
Sample Preparation: Prepare a solution of the hydroxy-substituted azobenzene in the desired solvent. The concentration should be adjusted to have a maximum absorbance in the range of 0.5-1.0 in a standard 1 cm cuvette.
-
Spectra Acquisition: Record the UV-vis absorption spectrum of the trans-isomer.
-
Photoisomerization: Irradiate the sample with UV light (typically around 365 nm) to induce trans-to-cis isomerization.[13][14] Monitor the spectral changes until a photostationary state is reached, characterized by the decrease of the π-π* transition band and an increase in the n-π* transition band.[14]
-
Thermal Relaxation: Place the cuvette in the dark in a temperature-controlled cell holder of the spectrophotometer.
-
Kinetic Measurement: Monitor the return of the absorbance at a wavelength where the difference between the cis and trans isomers is significant (often the maximum of the π-π* band). Record the absorbance as a function of time.
-
Data Analysis: The thermal isomerization typically follows first-order kinetics. The rate constant (k) can be determined by fitting the absorbance versus time data to the following equation:
A(t) = (A₀ - A∞)e⁻ᵏᵗ + A∞
where A(t) is the absorbance at time t, A₀ is the initial absorbance, A∞ is the absorbance at thermal equilibrium, and k is the first-order rate constant. The relaxation time (τ) is the reciprocal of the rate constant (τ = 1/k).
Protocol 3: Temperature-Dependent Kinetic Studies
-
Follow the procedure outlined in Protocol 2.
-
Repeat the kinetic measurements at several different temperatures. A thin film heater attached to the cuvette can be used for precise temperature control.[4]
-
Eyring Analysis: Determine the rate constant (k) at each temperature (T).
-
Plot ln(k/T) versus 1/T (Eyring plot). The enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) can be calculated from the slope and intercept of the resulting linear fit, respectively, using the Eyring equation:
ln(k/T) = -ΔH‡/R * (1/T) + ln(kₑ/h) + ΔS‡/R
where R is the gas constant, kₑ is the Boltzmann constant, and h is the Planck constant.
Applications in Drug Development
The ability to control the isomerization state of azobenzenes with light has led to their use in photopharmacology. By incorporating an azobenzene moiety into a drug molecule, its activity can be switched on or off with light. The thermal relaxation rate is a key design parameter, as it determines how long the drug remains in its photoactivated state after the light source is removed. The fast thermal relaxation of hydroxy-substituted azobenzenes makes them suitable for applications where a rapid return to the inactive state is desired, allowing for precise temporal control over drug activity.
References
- 1. Control over molecular motion using the cis–trans photoisomerization of the azo group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Active Ester Functionalized Azobenzenes as Versatile Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances towards azobenzene-based light-driven real-time information-transmitting materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.eric.ed.gov [files.eric.ed.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic study of the fast thermal cis-to-trans isomerisation of para-, ortho- and polyhydroxyazobenzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. Thermal Isomerization of Hydroxyazobenzenes as a Platform for Vapor Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Contrasting Photo-Switching Rates in Azobenzene Derivatives: How the Nature of the Substituent Plays a Role - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monitoring the reversible photoisomerization of an azobenzene-functionalized molecular triazatriangulene platform on Au(111) by IRRAS - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP03438D [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Azobenzene Derivatives in Vapor Sensing Technology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of azobenzene derivatives in the burgeoning field of vapor sensing technology. The unique photochromic properties of azobenzene and its derivatives, specifically their reversible trans-cis isomerization, form the basis for developing highly sensitive and selective chemical sensors. This document outlines the fundamental principles, experimental protocols, and performance data associated with azobenzene-based vapor sensors.
Introduction to Azobenzene-Based Vapor Sensing
Azobenzene derivatives are a class of photoswitchable molecules that can change their molecular geometry upon exposure to light of a specific wavelength. The more stable, elongated trans isomer can be converted to the bent, less stable cis isomer, and this process is reversible either by irradiation with a different wavelength of light or thermally. This isomerization leads to significant changes in the molecule's physical and chemical properties, including its dipole moment, molecular volume, and absorption spectrum.
In the context of vapor sensing, thin films of polymers functionalized with azobenzene derivatives are often employed as the active sensing layer. The interaction of volatile organic compound (VOC) molecules with this functionalized polymer matrix alters the local environment of the azobenzene moieties, thereby influencing their isomerization dynamics and other physical properties. These changes can be transduced into a measurable signal, forming the basis of the sensing mechanism.
The primary methods for transducing this interaction into a detectable signal include:
-
Gravimetric Sensing: Quartz Crystal Microbalance (QCM) sensors are frequently used. The adsorption of vapor molecules onto the azobenzene-functionalized polymer coating on the QCM crystal leads to a change in mass, which in turn alters the resonant frequency of the crystal.
-
Optical Sensing: Changes in the absorption or fluorescence spectra of the azobenzene derivatives upon interaction with vapor molecules can be monitored. This can be done by fabricating sensors on optical fibers or other optical platforms.
-
Chemiresistive Sensing: The adsorption of vapor molecules can modulate the conductivity of a material comprised of azobenzene derivatives and a conductive component, leading to a measurable change in resistance.
Quantitative Performance Data
The performance of azobenzene-based vapor sensors is evaluated based on several key parameters, including sensitivity, selectivity, response time, and limit of detection (LOD). The following tables summarize representative quantitative data from the literature for different sensor types and analytes.
| Azobenzene Derivative/Polymer | Sensor Type | Analyte | Sensitivity | Limit of Detection (LOD) | Response/Recovery Time (s) | Reference |
| Polypropylene glycol-based polymer with p-nitroazobenzene | QCM | 2,4-Dinitrotoluene (DNT) | 4.6 kHz / 200 ppb | 0.1 ppb (extrapolated) | Shorter than related sensors | [1] |
| Azobenzene-functionalized polymer | QCM | o-Nitrotoluene | High response | Not specified | Not specified | [2] |
| Azobenzene-functionalized polymer | QCM | Nitrobenzene | High response | Not specified | Not specified | [2] |
| Hydroxyazobenzene in a polymer matrix | Optical | Humidity (RH) | Dependent on RH | Not specified | Fast | [3] |
| Azobenzene-containing conjugated polymer | Film-based | Acid Vapor | Real-time detection | Not specified | Not specified | [4] |
Note: The performance of these sensors can be influenced by factors such as the specific chemical structure of the azobenzene derivative, the nature of the polymer matrix, the thickness of the sensing film, and the operating conditions.
Signaling Pathways and Mechanisms
The interaction between vapor molecules and the azobenzene-functionalized sensing layer is a complex process that can involve several mechanisms. The primary event is the adsorption of the analyte onto the polymer film. This adsorption can then lead to a detectable signal through various pathways.
Gravimetric Sensing (QCM) Pathway
In QCM-based sensors, the fundamental principle is the mass-loading effect. The adsorption of vapor molecules increases the mass on the crystal surface, leading to a decrease in its resonant frequency. The azobenzene functionality enhances this process by providing specific interaction sites for the analyte molecules, thereby increasing the sensitivity and selectivity of the sensor.
Optical Sensing Pathway
For optical sensors, the interaction with vapor molecules can alter the electronic environment of the azobenzene chromophore. This can lead to a shift in its absorption or fluorescence spectrum, or a change in the kinetics of its photoisomerization. For instance, the presence of certain analytes can catalyze the thermal cis-trans relaxation, and the rate of this relaxation can be monitored optically as a measure of the analyte concentration.
Experimental Protocols
The following sections provide generalized protocols for the key experimental procedures in the development and testing of azobenzene-based vapor sensors. These should be adapted based on the specific azobenzene derivative, polymer, and sensing platform being used.
Protocol for Synthesis of Azobenzene-Functionalized Polymer
This protocol describes a general method for synthesizing a side-chain azobenzene polymer via copolymerization.
Materials:
-
Azobenzene-containing monomer (e.g., an acrylate or methacrylate with an azobenzene side group)
-
Co-monomer (e.g., methyl methacrylate)
-
Initiator (e.g., azobisisobutyronitrile, AIBN)
-
Solvent (e.g., toluene or tetrahydrofuran, THF)
-
Precipitating solvent (e.g., methanol)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Monomer and Initiator Preparation: Dissolve the azobenzene-containing monomer, the co-monomer, and the initiator (AIBN) in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar. The molar ratios of the monomers and initiator should be calculated based on the desired polymer composition and molecular weight.
-
Degassing: De-gas the solution by bubbling with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.
-
Polymerization: Heat the reaction mixture to the appropriate temperature (typically 60-80 °C for AIBN) under an inert atmosphere and stir for the desired reaction time (e.g., 24 hours).
-
Precipitation: After cooling the reaction mixture to room temperature, precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
Purification: Collect the precipitated polymer by filtration. To further purify the polymer, re-dissolve it in a small amount of the reaction solvent and re-precipitate it in the non-solvent. Repeat this process 2-3 times.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterization: Characterize the synthesized polymer using techniques such as Nuclear Magnetic Resonance (NMR) for structural confirmation, Gel Permeation Chromatography (GPC) for molecular weight and polydispersity determination, and UV-Vis spectroscopy to confirm the presence of the azobenzene chromophore.
Protocol for Fabrication of a QCM Vapor Sensor
This protocol outlines the steps for coating a QCM crystal with the synthesized azobenzene-functionalized polymer.
Materials:
-
QCM crystals (e.g., AT-cut, gold electrodes)
-
Azobenzene-functionalized polymer
-
Solvent for the polymer (e.g., chloroform, toluene)
-
Spin-coater or airbrush
-
Oven or hotplate
-
Piranha solution (a mixture of sulfuric acid and hydrogen peroxide - handle with extreme caution )
-
Deionized water and isopropanol
Procedure:
-
QCM Crystal Cleaning:
-
Carefully clean the QCM crystals by immersing them in Piranha solution for 10-15 minutes to remove any organic residues. Warning: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.
-
Rinse the crystals thoroughly with deionized water and then with isopropanol.
-
Dry the crystals with a gentle stream of nitrogen gas.
-
-
Polymer Solution Preparation: Prepare a dilute solution of the azobenzene-functionalized polymer in a suitable solvent (e.g., 1-5 mg/mL). The optimal concentration will depend on the desired film thickness and the spin-coating parameters.
-
Coating Application (Spin-Coating Method):
-
Mount the clean, dry QCM crystal onto the chuck of the spin-coater.
-
Dispense a small amount of the polymer solution onto the center of the crystal.
-
Spin the crystal at a specific speed (e.g., 1000-3000 rpm) for a set duration (e.g., 30-60 seconds) to create a uniform thin film.
-
-
Coating Application (Airbrush/Spray-Coating Method):
-
Alternatively, use an airbrush to spray a fine mist of the polymer solution onto the QCM crystal. This method can be useful for polymers that do not form good films via spin-coating.
-
-
Annealing/Drying:
-
Anneal the coated QCM crystal in an oven or on a hotplate at a temperature below the glass transition temperature of the polymer (e.g., 60-80 °C) for a sufficient time (e.g., 1-2 hours) to remove any residual solvent and to stabilize the film.
-
-
Characterization:
-
Measure the initial resonant frequency of the coated QCM crystal. The change in frequency from the uncoated crystal can be used to estimate the mass of the deposited polymer film using the Sauerbrey equation.
-
The film morphology can be characterized using techniques like Atomic Force Microscopy (AFM).
-
Protocol for Vapor Sensing Measurements
This protocol describes a general setup and procedure for testing the response of the fabricated sensor to different VOCs.
Materials:
-
Fabricated azobenzene-based sensor (QCM or optical)
-
Sensor interrogation system (QCM frequency counter or spectrometer)
-
Gas flow control system (mass flow controllers)
-
Vapor generation system (e.g., bubbler, syringe pump with a heated line)
-
Test chamber for the sensor
-
Pure carrier gas (e.g., nitrogen or dry air)
-
Liquid sources of the VOCs to be tested
Procedure:
-
System Setup:
-
Place the sensor in the test chamber and connect it to the interrogation system.
-
Connect the gas flow control system to the test chamber and the vapor generation system.
-
-
Baseline Stabilization:
-
Purge the test chamber with the pure carrier gas at a constant flow rate until a stable baseline signal (frequency for QCM, absorbance/fluorescence for optical) is established.
-
-
Vapor Exposure:
-
Generate a known concentration of the target VOC vapor by passing a controlled flow of the carrier gas through a bubbler containing the liquid VOC or by using a syringe pump to inject the liquid into a heated line where it vaporizes and mixes with the carrier gas.
-
Introduce the vapor-containing gas stream into the test chamber.
-
-
Data Acquisition:
-
Record the sensor's response (e.g., frequency shift or change in optical signal) as a function of time.
-
Continue the exposure until the sensor response reaches a steady state.
-
-
Recovery:
-
Switch the gas flow back to the pure carrier gas to purge the test chamber and remove the VOC.
-
Record the sensor's signal as it returns to the baseline.
-
-
Repeat for Different Concentrations and Analytes:
-
Repeat steps 3-5 for different concentrations of the same VOC to generate a calibration curve.
-
Repeat the entire procedure for different VOCs to assess the sensor's selectivity.
-
Conclusion
Azobenzene derivatives offer a versatile platform for the development of advanced vapor sensing technologies. Their unique photoresponsive properties, combined with the ability to incorporate them into various polymer matrices, allow for the fabrication of sensors with high sensitivity and tunable selectivity. The methodologies outlined in these application notes provide a foundation for researchers to explore and develop novel azobenzene-based sensors for a wide range of applications, from environmental monitoring to medical diagnostics. Further research into the fundamental mechanisms of interaction between azobenzene derivatives and vapor molecules will undoubtedly lead to the design of even more sophisticated and high-performance sensing devices.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Molecular Design for Luminescent Azobenzene-Containing Conjugated Polymers and Their Application to Film Sensors for Recording Acid Exposure History - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Hydroxy-4-(methylamino)azobenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of N-Hydroxy-4-(methylamino)azobenzene synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, categorized by the two most probable synthetic routes: Diazo Coupling and Mills Condensation .
Route 1: Diazo Coupling of N-Methyl-p-phenylenediamine
This route involves the diazotization of N-methyl-p-phenylenediamine followed by coupling with a suitable partner, likely a phenol to introduce the hydroxyl group, which is then rearranged or further reacted to yield the N-hydroxy product.
Q1: My diazotization of N-methyl-p-phenylenediamine is failing, and I observe gas evolution and a dark-colored solution. What is happening?
A1: This often indicates the decomposition of the diazonium salt. Diazonium salts are notoriously unstable at elevated temperatures.
-
Troubleshooting:
-
Temperature Control: Ensure the reaction temperature is strictly maintained between 0-5 °C throughout the addition of sodium nitrite and the subsequent coupling reaction. Use an ice-salt bath for efficient cooling.
-
Slow Addition: Add the sodium nitrite solution dropwise and very slowly to the acidic solution of the amine to prevent localized heating.
-
Immediate Use: Use the prepared diazonium salt solution immediately in the next coupling step. Do not store it.
-
Q2: The coupling reaction results in a complex mixture of products with a low yield of the desired azobenzene.
A2: This can be due to several factors, including incorrect pH, side reactions of the coupling partner, or self-coupling of the diazonium salt.
-
Troubleshooting:
-
pH Adjustment: The coupling reaction with phenols is typically carried out under alkaline conditions (pH 8-10) to activate the phenol as a phenoxide ion, which is a more potent coupling partner.[1][2] For other coupling partners, the optimal pH may vary.
-
Choice of Coupling Partner: Ensure your coupling partner is highly activated and that the para-position is available for electrophilic substitution.
-
Side Reactions: To minimize self-coupling, add the diazonium salt solution slowly to the solution of the coupling partner.
-
Q3: How can I confirm the formation of the diazonium salt before proceeding to the coupling step?
A3: A simple qualitative test can be performed by adding a small amount of the diazonium salt solution to a solution of a known, highly reactive coupling partner like 2-naphthol. The immediate formation of an intense azo dye indicates the successful formation of the diazonium salt.
Route 2: Mills Condensation of 4-Nitroso-N-methylaniline with a Hydroxylamine Derivative
This route involves the condensation of a nitrosobenzene derivative with an aniline or hydroxylamine derivative. A plausible pathway is the reaction of 4-nitroso-N-methylaniline with a suitable hydroxylamine derivative or the condensation of nitrosobenzene with N-hydroxy-N-methylaniline.
Q1: The condensation reaction is sluggish, and I have a low conversion of starting materials.
A1: The Mills reaction often requires acidic or basic catalysis to proceed at a reasonable rate.
-
Troubleshooting:
-
Catalyst: The reaction is often catalyzed by acids (like acetic acid) or bases. Experiment with small amounts of catalyst to find the optimal conditions.
-
Temperature: Gently heating the reaction mixture may increase the reaction rate, but be cautious as it can also lead to decomposition of the N-hydroxy product.
-
Solvent: The choice of solvent can be critical. Aprotic polar solvents are often used.
-
Q2: I am observing the formation of a significant amount of azoxybenzene as a byproduct.
A2: Azoxybenzene formation is a common side reaction in the synthesis of azobenzenes, particularly from nitroso compounds.
-
Troubleshooting:
-
Stoichiometry: Ensure the correct stoichiometry between the nitroso compound and the amine/hydroxylamine. An excess of the amine component can sometimes reduce the formation of azoxy byproducts.
-
Reaction Conditions: The reaction conditions, such as temperature and catalyst, can influence the ratio of azo to azoxy products. Careful optimization is required.
-
Q3: How can I purify the this compound from the reaction mixture?
A3: Purification can be challenging due to the potential for multiple, closely related products.
-
Troubleshooting:
-
Chromatography: Column chromatography on silica gel is a common method for separating azo compounds. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is often effective.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent or solvent mixture can be an effective purification method.
-
TLC Monitoring: Use thin-layer chromatography (TLC) to monitor the progress of the purification and to identify the fractions containing the desired product.
-
Data Presentation
Table 1: Typical Reaction Parameters for Diazo Coupling Reactions of Aromatic Amines
| Parameter | Condition | Rationale |
| Diazotization Temperature | 0 - 5 °C | Prevents decomposition of the unstable diazonium salt. |
| Diazotizing Agent | Sodium Nitrite (NaNO₂) | Common and effective reagent for diazotization. |
| Acidic Medium | Hydrochloric Acid (HCl) | Provides the necessary acidic environment for the formation of nitrous acid. |
| Coupling pH | 8 - 10 (for phenols) | Activates the phenol for electrophilic substitution. |
| Solvent | Water, Ethanol/Water | Common solvents for diazo coupling reactions. |
Table 2: General Conditions for Mills Condensation Reaction
| Parameter | Condition | Rationale |
| Reactants | Nitrosoarene & Aniline/Hydroxylamine | The core components of the condensation reaction. |
| Catalyst | Acetic Acid or a Base | To facilitate the condensation reaction. |
| Solvent | Glacial Acetic Acid, Ethanol | Solvents that can facilitate the reaction and dissolve the reactants. |
| Temperature | Room Temperature to mild heating | To control the reaction rate and minimize side reactions. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Diazo Coupling (Hypothetical)
This is a generalized protocol based on known procedures for similar compounds and should be optimized for the specific target molecule.
-
Diazotization:
-
Dissolve N-methyl-p-phenylenediamine in a dilute solution of hydrochloric acid (e.g., 2 M) in a beaker.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Prepare a solution of sodium nitrite in cold water.
-
Add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature does not exceed 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C.
-
-
Coupling:
-
In a separate beaker, dissolve the coupling partner (e.g., phenol) in an aqueous solution of sodium hydroxide to form the phenoxide.
-
Cool this solution to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the cold coupling partner solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours.
-
The formation of a colored precipitate indicates the formation of the azo compound.
-
-
Work-up and Purification:
-
Filter the precipitate and wash it with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
-
Protocol 2: Synthesis of this compound via Mills Condensation (Hypothetical)
This is a generalized protocol based on the Mills reaction and should be optimized.
-
Reaction Setup:
-
In a round-bottom flask, dissolve 4-nitroso-N-methylaniline and N-phenylhydroxylamine (or a suitable hydroxylamine derivative) in a solvent such as glacial acetic acid or ethanol.
-
Add a catalytic amount of a base or acid if required.
-
-
Reaction:
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, neutralize the mixture if a catalyst was used.
-
Remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Mandatory Visualization
Caption: Synthetic routes to this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
Overcoming solubility issues with N-Hydroxy-4-(methylamino)azobenzene in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility issues with N-Hydroxy-4-(methylamino)azobenzene in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is a derivative of azobenzene, a class of chemical compounds known for their photoresponsive properties.[1] Like many organic molecules, it can exhibit poor solubility in water, which can be a significant hurdle for its use in biological assays and pharmaceutical formulations where aqueous environments are standard.[2]
Q2: What are the typical solvents for dissolving this compound?
Q3: Can the pH of the aqueous solution affect the solubility of this compound?
A3: Yes, pH can significantly impact the solubility of compounds with ionizable groups.[5] this compound contains a hydroxylamine and an amino group, which can be protonated or deprotonated depending on the pH. Adjusting the pH of the aqueous medium may enhance solubility. For similar compounds like 4-hydroxyazobenzene, the pKa is around 8.2.[6] Experimenting with pH adjustments around the pKa of your compound can be a viable strategy.
Q4: Is there a way to enhance the aqueous solubility of azobenzene compounds without using organic solvents?
A4: One novel technique for enhancing the aqueous solubility of some azobenzene-containing compounds is through photo-isomerization.[2][7] Azobenzenes can exist in a trans and a cis form. The cis isomer is often more soluble in water due to its bent structure, which disrupts crystal packing.[2][7] By irradiating the compound with UV light, it may be possible to convert the less soluble trans isomer to the more soluble cis isomer, thereby increasing its concentration in an aqueous solution.[2][7]
Troubleshooting Guide
Issue: My this compound is not dissolving in my aqueous buffer.
| Possible Cause | Suggested Solution |
| Low intrinsic aqueous solubility | Prepare a concentrated stock solution in a water-miscible organic solvent such as DMSO or ethanol.[5] Then, dilute the stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Incorrect pH | The pH of your buffer may not be optimal for solubilizing the compound. Try adjusting the pH. For compounds with basic groups, lowering the pH might help, while for acidic groups, increasing the pH could be beneficial.[8] |
| Precipitation upon dilution | If the compound precipitates when diluting the organic stock solution into the aqueous buffer, try reducing the concentration of the stock solution, vortexing the buffer during the addition of the stock, or slightly increasing the percentage of the organic co-solvent in the final solution. |
| Compound is in the less soluble trans form | For some azobenzene derivatives, the trans isomer is less soluble than the cis isomer.[2] If your experimental setup allows, you could try irradiating your solution with UV light to induce isomerization to the more soluble cis form.[2][7] |
Issue: The compound dissolves initially but then crashes out of solution over time.
| Possible Cause | Suggested Solution |
| Supersaturated solution | You may have created a supersaturated solution that is not stable. Try preparing a fresh solution at a slightly lower concentration. |
| Temperature effects | Solubility is often temperature-dependent. If the solution was prepared at a higher temperature, the compound might precipitate as it cools to room temperature. Try to maintain a constant temperature or determine the solubility at your working temperature. |
| Cis-to-trans thermal relaxation | If you have used photo-isomerization to increase solubility, the more soluble cis isomer may be thermally relaxing back to the less soluble trans isomer over time.[7] This process is temperature-dependent. Consider the timeframe of your experiment and the stability of the cis isomer at your working temperature. |
Quantitative Data for Related Azobenzene Compounds
While specific quantitative solubility data for this compound is limited in publicly available literature, the following table provides data for related compounds to offer a point of reference.
| Compound | Solubility in Water (pH 7.4) | Melting Point | pKa |
| 4-Hydroxyazobenzene | 4.7 µg/mL[6] | 155-157 °C[6] | 8.2[6] |
| 4-Hydroxy-4'-dimethylaminoazobenzene | Not specified | 200 °C[9] | Not specified |
Experimental Protocols
Protocol 1: Dissolution using a Co-Solvent (DMSO)
-
Preparation of Stock Solution:
-
Weigh out a precise amount of this compound powder.
-
Add a minimal amount of high-purity DMSO to the powder.
-
Vortex or sonicate the mixture until the compound is completely dissolved. A common stock concentration is 10-20 mM.
-
-
Dilution into Aqueous Buffer:
-
Obtain your desired aqueous buffer.
-
While vortexing the buffer, slowly add the required volume of the DMSO stock solution to achieve your final desired concentration.
-
Note: The final concentration of DMSO should ideally be kept below 1% (v/v) in cellular assays to avoid solvent-induced artifacts.
-
Protocol 2: pH Adjustment for Solubility Enhancement
-
Initial Suspension:
-
Suspend the this compound powder in your desired aqueous buffer.
-
-
pH Titration:
-
Slowly add small aliquots of a dilute acid (e.g., 0.1 M HCl) or a dilute base (e.g., 0.1 M NaOH) to the suspension while monitoring the pH and observing for dissolution.
-
Continue to adjust the pH until the compound dissolves.
-
-
Final pH Adjustment:
-
Once the compound is dissolved, you may need to carefully back-titrate to your desired final experimental pH, being mindful of potential precipitation.
-
Visualizations
Caption: A troubleshooting workflow for addressing solubility issues with this compound.
Caption: A decision pathway for selecting an appropriate solubilization method for this compound.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Photo-enhanced Aqueous Solubilization of an Azo-compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. files.eric.ed.gov [files.eric.ed.gov]
- 5. wjbphs.com [wjbphs.com]
- 6. 4-Hydroxyazobenzene | C12H10N2O | CID 15529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Page loading... [guidechem.com]
Technical Support Center: Stabilizing N-Hydroxy-4-(methylamino)azobenzene
Welcome to the technical support center for N-Hydroxy-4-(methylamino)azobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage and handling of this compound. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during its use.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Possible Cause | Recommended Action |
| Color change of the solid compound (e.g., darkening, appearance of new colors) over time. | 1. Oxidation: The N-hydroxy group is susceptible to oxidation, which can lead to the formation of nitroso or other colored degradation products. 2. Decomposition: Exposure to light, heat, or atmospheric oxygen can initiate degradation pathways. | 1. Inert Atmosphere: Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. 2. Light Protection: Store in an amber vial or a container wrapped in aluminum foil to protect from light. 3. Temperature Control: Store at reduced temperatures (-20°C or -80°C) to slow down degradation kinetics. |
| Decreased purity of the compound upon analysis (e.g., by HPLC, NMR) after storage. | 1. Chemical Degradation: The molecule may be undergoing slow decomposition. The N-hydroxy group is a known point of instability in N-arylhydroxylamines. 2. Hydrolysis: Presence of moisture can lead to hydrolysis of the compound. | 1. Recrystallization/Repurification: If purity has decreased, consider repurifying a small amount of the material before use. 2. Desiccation: Store the compound in a desiccator to protect it from moisture. |
| Inconsistent experimental results using a stored batch of the compound. | 1. Degradation: The presence of degradation products can interfere with biological or chemical assays. 2. Isomerization: The cis/trans ratio of the azobenzene moiety may have changed during storage, affecting its activity. | 1. Purity Check: Always check the purity of the compound before use, especially if it has been in storage for an extended period. 2. Controlled Isomerization: If the isomeric state is critical, consider irradiating the sample with the appropriate wavelength of light to enrich the desired isomer before use. |
| Precipitation or color change of the compound in solution during storage. | 1. Solvent-Induced Degradation: The choice of solvent can significantly impact the stability. Protic and hydrogen-bonding solvents can affect the tautomeric equilibrium of the hydroxy-azobenzene moiety. 2. Low Solubility of Degradation Products: Degradation products may be less soluble than the parent compound. | 1. Solvent Selection: Use aprotic, degassed solvents for preparing stock solutions. 2. Fresh Solutions: Prepare solutions fresh for each experiment whenever possible. If storage in solution is necessary, store at low temperatures and in the dark. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored under an inert atmosphere (argon or nitrogen), protected from light (in an amber vial or wrapped in foil), and at a low temperature (-20°C is good, -80°C is ideal for very long-term storage). It is also advisable to store it in a desiccator to minimize exposure to moisture.
Q2: How stable is this compound in solution?
A2: The stability in solution is highly dependent on the solvent. N-arylhydroxylamines can be unstable, and hydroxyazobenzenes can undergo solvent-assisted tautomerization, which can affect their stability.[1] It is recommended to prepare solutions fresh. If you must store solutions, use aprotic, degassed solvents, store at -20°C or below, and protect from light.
Q3: My compound has changed color. Is it still usable?
A3: A color change is a visual indicator of potential degradation. Before using a discolored compound, you should re-analyze its purity using an appropriate analytical method (e.g., HPLC, LC-MS, or NMR). If significant degradation has occurred, the compound should be repurified or a new batch should be used to ensure the reliability of your experimental results.
Q4: What are the likely degradation pathways for this compound?
A4: While specific studies on this compound are limited, based on its structure, two primary degradation pathways are likely:
-
Oxidation of the N-hydroxy group: This can lead to the formation of the corresponding nitroso compound and other oxidized species.
-
Thermal or photochemical degradation of the azobenzene core: At elevated temperatures or upon prolonged exposure to light, the azo bond can cleave, leading to the formation of aromatic radical species.[2][3]
Q5: Are there any known stabilizers for this compound?
A5: There are no specifically documented stabilizers for this compound. However, for the related class of hydroxylamines, antioxidants and certain dihydroxybenzoic acids have been used as stabilizers.[4] The most effective stabilization strategy for this compound is to control the storage conditions by minimizing its exposure to oxygen, light, heat, and moisture.
Experimental Protocols
Protocol 1: Assessment of Compound Stability by UV-Vis Spectroscopy
This protocol allows for the monitoring of the electronic structure of this compound over time, which can indicate degradation or isomerization.
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of this compound.
-
Dissolve it in a suitable aprotic and spectroscopic grade solvent (e.g., acetonitrile or THF) to a final concentration of 10-50 µM.
-
-
Initial Spectrum Acquisition:
-
Record the UV-Vis absorption spectrum of the freshly prepared solution from 200 to 800 nm. Note the wavelength and absorbance of the principal absorption maxima.
-
-
Storage Conditions:
-
Divide the stock solution into several amber vials.
-
Store the vials under different conditions to be tested (e.g., room temperature in the dark, 4°C in the dark, room temperature with ambient light exposure).
-
-
Time-Point Measurements:
-
At regular intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve a vial from each storage condition.
-
Allow the solution to return to room temperature.
-
Record the UV-Vis spectrum under the same conditions as the initial measurement.
-
-
Data Analysis:
-
Compare the spectra over time. Look for changes in the absorbance maxima (intensity and wavelength) and the appearance of new peaks, which would indicate degradation.
-
Protocol 2: Analysis of Degradation Products by LC-MS
This protocol is for the identification of potential degradation products.
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Induce degradation by exposing the solution to stress conditions (e.g., heat at 60°C for 24 hours, or exposure to a UV lamp).
-
Prepare a control sample stored under ideal conditions (freshly prepared or stored at -80°C in the dark).
-
-
LC-MS Analysis:
-
Inject the control and stressed samples into an LC-MS system.
-
Use a suitable reverse-phase column (e.g., C18).
-
Employ a gradient elution method, for example, with a mobile phase of water and acetonitrile, both containing 0.1% formic acid.
-
Set the mass spectrometer to scan a relevant mass range and to perform fragmentation (MS/MS) for peak identification.
-
-
Data Analysis:
-
Compare the chromatograms of the control and stressed samples.
-
Identify new peaks in the chromatogram of the stressed sample.
-
Analyze the mass spectra and fragmentation patterns of the new peaks to propose structures for the degradation products.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing the stability of this compound.
References
Preventing degradation of N-Hydroxy-4-(methylamino)azobenzene during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to prevent the degradation of N-Hydroxy-4-(methylamino)azobenzene during experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Change in solution color (e.g., fading of orange-red color) | Degradation of the azobenzene chromophore. | 1. Protect from Light: Immediately shield the solution from light. Use amber vials or wrap containers in aluminum foil.[1] 2. Control pH: Ensure the solvent pH is neutral to slightly acidic. Avoid basic conditions.[2] 3. Check for Contaminants: Contaminating oxidizing or reducing agents can degrade the compound. Use high-purity solvents and reagents. |
| Unexpected peaks in analytical readouts (e.g., HPLC, LC-MS) | Formation of degradation products such as N-(p-phenylazophenyl)nitrone or other oxidized species.[3] | 1. Analyze Freshly Prepared Solutions: Compare the analytical profile of the problematic sample with a freshly prepared standard solution to identify extraneous peaks. 2. Minimize Oxygen Exposure: Degas solvents and handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3] |
| Inconsistent experimental results | Isomerization between trans and cis forms, or degradation of the compound. | 1. Standardize Light Conditions: Conduct experiments under controlled and consistent lighting to manage photoisomerization.[4] 2. Control Temperature: Maintain a consistent and, if possible, low temperature during experiments to minimize thermal degradation. 3. Prepare Fresh Solutions: Use solutions of this compound as fresh as possible. |
| Precipitate formation in solution | Poor solubility or degradation leading to insoluble products. | 1. Verify Solvent and Concentration: Ensure the chosen solvent and concentration are appropriate for this compound. Sonication may aid dissolution. 2. Filter Solution: If a precipitate forms in a previously clear solution, it may be a degradation product. Filter the solution before use and consider preparing a fresh batch. |
Frequently Asked Questions (FAQs)
1. What are the primary factors that cause the degradation of this compound?
The primary factors leading to the degradation of this compound are exposure to light, inappropriate pH (especially basic conditions), presence of oxidizing agents, and elevated temperatures. Light can induce photoisomerization and photodegradation of the azobenzene structure.[4] The N-hydroxy group is susceptible to oxidation, which can be accelerated by oxygen and certain metal ions.
2. What are the optimal storage conditions for this compound?
To ensure stability, this compound should be stored as a solid in a tightly sealed, amber glass vial at low temperatures (ideally -20°C or below) under an inert atmosphere (argon or nitrogen). For solutions, prepare them fresh and protect them from light. If short-term storage of a solution is necessary, it should be kept at 2-8°C in the dark.
3. How does pH affect the stability of this compound?
The stability of azobenzene derivatives can be significantly influenced by pH. Generally, neutral to slightly acidic conditions are preferred. Basic conditions can lead to the ionization of the hydroxyl group, which may increase its susceptibility to oxidation and other degradation pathways. Studies on related azobenzene dyes have shown that their rate of thermal isomerization from the cis to the trans form is pH-dependent.[2][5]
4. What are the common degradation products of this compound?
The initial N-oxidation product, N-hydroxy-N-methyl-4-aminoazobenzene, can be readily oxidized further.[3] This secondary oxidation product is thought to be N-HO-MAB N-oxide or its dehydrated form, N-(p-phenylazophenyl)nitrone.[3] Under acidic conditions, this can yield N-hydroxy-4-aminoazobenzene.[3]
5. How can I monitor the degradation of this compound during my experiment?
UV-Vis spectroscopy is a convenient method to monitor the stability of this compound by observing changes in its absorption spectrum. The characteristic π-π* transition of the azobenzene chromophore can be monitored for any decrease in absorbance or shifts in the maximum absorption wavelength. HPLC or LC-MS can also be used to detect the appearance of degradation products as new peaks in the chromatogram.
Data Presentation
Table 1: Factors Influencing the Stability of this compound
| Parameter | Condition | Effect on Stability | Recommendation |
| Light | UV or ambient light exposure | Promotes photoisomerization and photodegradation | Work in a dark room or use amber glassware/foil wrapping. |
| pH | Basic (pH > 8) | May accelerate degradation | Maintain neutral to slightly acidic pH. |
| Acidic (pH < 6) | Generally more stable, but extreme acidity should be avoided. | Buffer solutions if necessary to maintain a stable pH. | |
| Temperature | Elevated (> Room Temp) | Increases rate of thermal degradation | Store at low temperatures and avoid heating solutions. |
| Atmosphere | Presence of Oxygen | Promotes oxidation of the N-hydroxy group | Use degassed solvents and work under an inert atmosphere. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity solvent (e.g., ethanol, DMSO)
-
Amber glass vial with a screw cap
-
Inert gas (Argon or Nitrogen)
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound in the amber glass vial.
-
Purge the vial with a gentle stream of inert gas for 1-2 minutes.
-
Add the desired volume of degassed solvent to the vial.
-
Immediately cap the vial tightly.
-
If necessary, sonicate the vial for a few minutes to aid dissolution.
-
Store the stock solution at -20°C, protected from light.
-
Protocol 2: Synthesis of this compound
Disclaimer: This synthesis should be performed by trained personnel in a well-ventilated fume hood, as the compound is a suspected carcinogen.
The synthesis of N-hydroxy-N-methyl-4-aminoazobenzene (N-HO-MAB) can be achieved through the N-oxidation of N-methyl-4-aminoazobenzene (MAB).[3]
-
Reaction Setup:
-
Dissolve N-methyl-4-aminoazobenzene in a suitable organic solvent.
-
The N-oxidation can be catalyzed by hepatic microsomes in a reaction dependent on a reduced pyridine nucleotide (e.g., NADPH) and oxygen.[3] Alternatively, a purified microsomal flavoprotein mixed-function amine oxidase can be used.[3]
-
-
Reaction Conditions:
-
The reaction is typically carried out at 37°C with gentle agitation.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or HPLC.
-
-
Purification:
-
Upon completion, the product can be extracted with an organic solvent.
-
Purification is typically achieved through column chromatography on silica gel.
-
Visualizations
Signaling and Degradation Pathways
Caption: Metabolic activation and degradation pathway of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: Optimizing Reactions of N-Hydroxy-4-(methylamino)azobenzene with Proteins
Welcome to the technical support center for the utilization of N-Hydroxy-4-(methylamino)azobenzene in protein studies. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in protein research?
A1: this compound is an azobenzene derivative, a class of compounds known for their photoisomerization properties. These molecules can switch between a more stable trans isomer and a less stable cis isomer upon exposure to light of specific wavelengths.[1] When conjugated to a protein, this conformational change can be used to reversibly control the protein's function, such as enzymatic activity, binding affinities, or protein-protein interactions.[1][2] The N-hydroxy and methylamino groups may influence the compound's electronic properties, solubility, and reactivity.
Q2: What is the expected reactivity of the N-hydroxy group with proteins?
A2: The N-hydroxy arylamine moiety can be a precursor to a reactive species. For instance, in biological systems, it can be enzymatically converted to a reactive sulfuric acid ester, which can then form covalent adducts with nucleophilic amino acid residues. One study on a similar compound, N-hydroxy-N-methyl-4-aminoazobenzene, showed that its metabolically activated form reacts with guanosine and methionine residues.[3] Therefore, non-specific covalent modifications are a possibility that researchers should consider.
Q3: How can I confirm the successful conjugation of this compound to my protein?
A3: Successful conjugation can be confirmed using several analytical techniques:
-
UV-Vis Spectroscopy: A shift in the maximum absorbance wavelength of the azobenzene moiety upon conjugation to the protein can be indicative of a successful reaction.
-
Mass Spectrometry (MS): An increase in the molecular weight of the protein corresponding to the mass of the azobenzene derivative will confirm covalent modification.
-
High-Performance Liquid Chromatography (HPLC): A change in the retention time of the modified protein compared to the unmodified protein can be observed.
-
SDS-PAGE: While less precise, a slight shift in the protein's migration pattern might be visible.
Q4: What are the general storage and handling precautions for this compound?
A4: Azobenzene compounds should be stored in a cool, dry, and dark place to prevent degradation and unwanted isomerization. For specific safety information, it is crucial to consult the Safety Data Sheet (SDS) for this compound or similar compounds.[4][5][6] General handling precautions include using personal protective equipment (PPE) such as gloves and safety glasses, and working in a well-ventilated area.[4][5][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conjugation efficiency | 1. Inappropriate buffer pH. 2. Suboptimal molar ratio of the azobenzene compound to the protein. 3. The protein lacks accessible reactive residues. 4. Degradation of the this compound. | 1. Optimize the reaction pH. The reactivity of target amino acid side chains is pH-dependent. 2. Perform a titration experiment with varying molar ratios to find the optimal concentration. 3. If targeting specific residues (e.g., cysteines), ensure they are available and not buried within the protein structure. Consider site-directed mutagenesis to introduce reactive residues. 4. Use freshly prepared solutions of the compound and store the stock solution appropriately. |
| Protein precipitation during reaction | 1. The solvent used to dissolve the azobenzene compound is incompatible with the protein. 2. The modification alters the protein's solubility. 3. Protein concentration is too high. | 1. Use a co-solvent system or a water-soluble derivative of the azobenzene if available. Ensure the final concentration of the organic solvent is low enough to not denature the protein. 2. Screen different buffer conditions (pH, ionic strength) to improve the solubility of the modified protein. 3. Reduce the protein concentration during the reaction. |
| Non-specific protein modification | 1. The N-hydroxy group is forming reactive intermediates. 2. High concentrations of the azobenzene compound are leading to off-target reactions. | 1. Include radical scavengers in the reaction mixture if radical-mediated side reactions are suspected. 2. Lower the molar excess of the azobenzene compound. 3. Characterize the modification sites using mass spectrometry to identify any non-specific labeling. |
| Incomplete or inefficient photo-isomerization | 1. The wavelength or intensity of the light source is not optimal. 2. The local environment of the conjugated azobenzene restricts its isomerization. 3. Photobleaching of the azobenzene moiety. | 1. Consult the literature for the optimal wavelengths for trans-to-cis and cis-to-trans isomerization of similar azobenzenes and ensure your light source is appropriate.[1] 2. The proximity of the protein surface can hinder the conformational change. Consider different attachment sites on the protein. 3. Limit the exposure time and intensity of the light to the minimum required for isomerization to reduce photobleaching. |
| Modified protein shows loss of activity | 1. Modification of a critical residue in the active or binding site. 2. The conjugated azobenzene sterically hinders the protein's function. 3. The modification induces a global conformational change that inactivates the protein. | 1. If possible, protect the active site with a ligand or substrate during the conjugation reaction. 2. Design the conjugation strategy to place the azobenzene moiety away from functionally important regions. 3. Characterize the structural changes upon modification using techniques like circular dichroism (CD) spectroscopy. |
Experimental Protocols
General Protocol for Protein Modification with a Reactive Azobenzene Derivative
This protocol is a general guideline and should be optimized for your specific protein and the reactive form of this compound.
-
Protein Preparation:
-
Prepare a solution of the purified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). The buffer should be free of primary amines (like Tris) if the azobenzene derivative is amine-reactive.
-
If targeting cysteine residues, ensure they are reduced by pre-treating the protein with a mild reducing agent like DTT, followed by removal of the DTT using a desalting column.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO or DMF).
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound solution to the protein solution. It is recommended to perform a titration to determine the optimal ratio.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a specific duration (e.g., 1-4 hours). The optimal time should be determined experimentally. Protect the reaction from light to prevent premature isomerization.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule with a reactive group that can consume the excess azobenzene derivative (e.g., β-mercaptoethanol for maleimide chemistry).
-
Remove the unreacted compound and by-products by size-exclusion chromatography, dialysis, or tangential flow filtration.
-
-
Characterization:
-
Determine the degree of labeling using UV-Vis spectroscopy by measuring the absorbance at the protein's and the azobenzene's maximum absorbance wavelengths.
-
Confirm the modification and assess the purity of the conjugate using SDS-PAGE and mass spectrometry.
-
Visualizations
Caption: General experimental workflow for protein modification.
Caption: Photoswitchable control of a signaling pathway.
Caption: Troubleshooting low conjugation efficiency.
References
- 1. zora.uzh.ch [zora.uzh.ch]
- 2. Using azobenzene photocontrol to set proteins in motion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatic metabolism of N-hydroxy-N-methyl-4-aminoazobenzene and other N-hydroxy arylamines to reactive sulfuric acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
Refinement of protocols for studying N-Hydroxy-4-(methylamino)azobenzene metabolism
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the metabolism of N-Hydroxy-4-(methylamino)azobenzene (N-HO-MAB). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in refining your experimental protocols and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound?
A1: The two main metabolic pathways for N-HO-MAB are:
-
O-Sulfonation: This is a primary detoxification and bioactivation pathway catalyzed by cytosolic sulfotransferases (SULTs). It requires the cofactor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to form an unstable sulfuric acid ester, N-methyl-4-aminoazobenzene-N-sulfate.[1] This reactive intermediate can form adducts with macromolecules like DNA and proteins.
-
N-Oxidation: Catalyzed by microsomal cytochrome P450 (CYP) enzymes, this pathway can further oxidize N-HO-MAB.[2][3] The initial N-oxidation of the parent compound, N-methyl-4-aminoazobenzene (MAB), leads to the formation of N-HO-MAB.[3]
Q2: Which tissues are most active in metabolizing N-HO-MAB?
A2: The liver is the primary site of N-HO-MAB metabolism due to high expression of both sulfotransferases and cytochrome P450 enzymes.[1] Hepatic N-HO-MAB sulfotransferase activities have been observed to be significantly higher than in other tissues like the kidney and small intestine.[1]
Q3: What are the known reactive metabolites of N-HO-MAB and what are their targets?
A3: The major reactive metabolite is N-methyl-4-aminoazobenzene-N-sulfate, formed via O-sulfonation.[1] This electrophilic intermediate can covalently bind to nucleophilic sites on cellular macromolecules. It has been shown to react with:
-
Guanosine: to form N-(guanosin-8-yl)-N-methyl-4-aminoazobenzene.[1]
-
Methionine: to form a sulfonium derivative.[1]
Another potential reactive intermediate is a nitrenium ion, formed from the unstable sulfate ester.[1]
Q4: What analytical techniques are best suited for studying N-HO-MAB metabolism?
A4: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the most powerful tool for the separation, identification, and quantification of N-HO-MAB and its metabolites.[4] This technique offers the sensitivity and specificity needed to detect low-abundance metabolites and characterize their structures. For DNA adduct analysis, HPLC-MS/MS is also the method of choice.[5][6]
Troubleshooting Guides
Issue 1: Low or No Detectable Metabolism in In Vitro Assays
| Potential Cause | Troubleshooting Step | Explanation |
| Degraded Cofactors | PAPS: Prepare fresh or use aliquots stored at -70°C. Avoid repeated freeze-thaw cycles.[7][8] NADPH: Prepare fresh before each experiment and keep on ice.[9] | PAPS and NADPH are essential for sulfotransferase and CYP450 activity, respectively. They are prone to degradation, leading to loss of enzyme activity. |
| Inactive Enzymes | Use cryopreserved microsomes or cytosol from a reputable supplier. Thaw microsomes rapidly at 37°C immediately before use.[10] Avoid repeated freeze-thawing of enzyme preparations.[9] | Improper storage or handling can lead to a significant loss of enzyme activity. |
| Suboptimal Assay Conditions | pH: Ensure the buffer pH is optimal for the enzyme being studied (typically pH 7.4 for CYPs and around pH 6.5-7.5 for many SULTs).[1] Temperature: Maintain incubation temperature at 37°C.[9] | Enzyme activity is highly dependent on pH and temperature. |
| Inappropriate Protein Concentration | Optimize the microsomal or cytosolic protein concentration. Start with a concentration in the range of 0.25-1.0 mg/mL.[11][12] | Too low a concentration may not yield detectable metabolism, while too high a concentration can lead to substrate depletion or protein binding effects.[13] |
| Solvent Inhibition | Keep the final concentration of organic solvents (e.g., DMSO, acetonitrile) in the incubation mixture low (typically <1%).[12] | High concentrations of organic solvents used to dissolve the test compound can inhibit enzyme activity. |
Issue 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Step | Explanation |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques. For small volumes, consider serial dilutions. | Inaccurate dispensing of enzymes, cofactors, or substrate will lead to inconsistent results. |
| Incomplete Mixing | Gently vortex or tap the plate to ensure all components are thoroughly mixed before incubation.[14] | A non-homogenous reaction mixture will result in variable enzyme activity across wells. |
| Presence of Bubbles | Be careful to avoid introducing bubbles into the wells, as they can interfere with absorbance or fluorescence readings if applicable and affect surface area in agitated incubations.[14] | Bubbles can disrupt the reaction and subsequent analysis. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, or ensure they are filled with buffer to maintain a humid environment and minimize evaporation. | Evaporation from outer wells can concentrate reactants and alter assay conditions. |
Issue 3: Instability of N-HO-MAB or its Metabolites
| Potential Cause | Troubleshooting Step | Explanation |
| Chemical Instability of N-Hydroxy Arylamines | Prepare N-HO-MAB solutions fresh. Minimize exposure to light and air. N-hydroxy arylamines can be unstable and may auto-oxidize.[15] | The inherent chemical properties of N-hydroxy arylamines make them susceptible to degradation. |
| Reactive Metabolite Degradation | Quench reactions effectively and rapidly. For example, by adding a cold organic solvent like acetonitrile.[16][17][18][19] Analyze samples as quickly as possible after preparation. | The sulfate conjugate of N-HO-MAB is highly reactive and unstable.[2][3] Prompt quenching and analysis are crucial to prevent its degradation before detection. |
| Metabolite Interconversion | Use an acidic quenching solution (e.g., containing formic acid) to rapidly stop enzymatic activity and stabilize certain metabolites.[16][17][18][19] | Incomplete quenching can allow enzymes to remain active, leading to the interconversion of metabolites and inaccurate quantification.[16][17][18][19] |
Experimental Protocols
Protocol 1: In Vitro Metabolism of N-HO-MAB using Liver Microsomes (CYP-mediated)
-
Preparation of Reagents:
-
Phosphate Buffer: 100 mM, pH 7.4.
-
NADPH Regenerating System (optional but recommended): Prepare a stock solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
NADPH Solution: 20 mM in phosphate buffer (prepare fresh).[9]
-
N-HO-MAB Stock Solution: Prepare a concentrated stock in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Liver Microsomes: Thaw a vial of pooled human or animal liver microsomes (e.g., 20 mg/mL stock) at 37°C. Dilute to the desired final concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube or 96-well plate, combine the phosphate buffer, diluted microsomes, and N-HO-MAB solution. The final solvent concentration should be less than 1%.
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the reaction by adding the NADPH solution (or NADPH regenerating system).
-
Incubate at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex thoroughly to precipitate the proteins.
-
Centrifuge at high speed (e.g., >3000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or well for HPLC-MS/MS analysis.
-
Protocol 2: In Vitro Metabolism of N-HO-MAB using Liver Cytosol (SULT-mediated)
-
Preparation of Reagents:
-
Phosphate Buffer: 100 mM, pH 7.0.
-
PAPS Solution: Prepare a stock solution of 3'-phosphoadenosine 5'-phosphosulfate in water or a suitable buffer. It is recommended to prepare fresh or use aliquots stored at -70°C.[7]
-
N-HO-MAB Stock Solution: Prepare as described in Protocol 1.
-
Liver Cytosol: Thaw a vial of pooled human or animal liver cytosol and dilute to the desired final protein concentration in cold phosphate buffer.
-
-
Incubation:
-
Combine the phosphate buffer, diluted cytosol, and N-HO-MAB solution.
-
Pre-incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding the PAPS solution.
-
Incubate at 37°C with gentle shaking.
-
-
Reaction Termination and Sample Preparation:
-
Follow the same procedure as described in Protocol 1.
-
Quantitative Data Summary
| Species (Male) | Relative Hepatic N-HO-MAB Sulfotransferase Activity |
| Rat | > |
| Rabbit | > |
| Guinea Pig | > |
| Mouse | > |
| Hamster | |
| Data derived from qualitative comparisons.[1] |
Visualizations
Caption: Metabolic activation pathways of this compound.
Caption: A generalized experimental workflow for studying in vitro metabolism.
Caption: A decision tree for troubleshooting low metabolic activity.
References
- 1. Hepatic metabolism of N-hydroxy-N-methyl-4-aminoazobenzene and other N-hydroxy arylamines to reactive sulfuric acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-hydroxyarylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-performance liquid chromatography-mass spectrometry (HPLC-MS)-based drug metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of DNA adducts using HPLC/MS/MS following in vitro and in vivo experiments with arylamines and nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 3'-Phosphoadenosine-5'-phosphosulfate ES019: R&D Systems [rndsystems.com]
- 9. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmaron.com [pharmaron.com]
- 12. researchgate.net [researchgate.net]
- 13. xenotech.com [xenotech.com]
- 14. bioassaysys.com [bioassaysys.com]
- 15. Reduction of Aromatic and Heterocyclic Aromatic N-Hydroxylamines by Human Cytochrome P450 2S1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. collaborate.princeton.edu [collaborate.princeton.edu]
- 19. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the photo-switching efficiency of N-Hydroxy-4-(methylamino)azobenzene derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the photo-switching efficiency of N-Hydroxy-4-(methylamino)azobenzene and related derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of photo-switching in azobenzene derivatives?
A1: Azobenzene derivatives exist as two isomers: a thermally stable trans (or E) isomer and a metastable cis (or Z) isomer. Photo-switching is the reversible isomerization between these two forms upon light irradiation.[1][2][3] Typically, irradiating the trans isomer with UV light excites the molecule, leading to its conversion to the cis isomer. The reverse process, from cis back to trans, can be triggered by visible light or can occur spontaneously via thermal relaxation in the dark.[3][4]
Q2: Which electronic transitions are responsible for photo-switching?
A2: The photoisomerization is governed by two key electronic transitions. A high-intensity π→π* transition, typically in the UV region (~320-360 nm), and a weaker, symmetry-forbidden n→π* transition in the visible region (~440 nm).[2] Irradiation into the π→π* band is efficient for trans-to-cis switching, while irradiating the n→π* band of the cis isomer can drive the reverse reaction.
Q3: What is a photostationary state (PSS)?
A3: A photostationary state (PSS) is a dynamic equilibrium reached under continuous irradiation where the rate of the forward photo-reaction (e.g., trans to cis) equals the rate of the reverse reaction.[5] The resulting ratio of cis to trans isomers remains constant as long as the irradiation conditions (wavelength, intensity) are maintained. The PSS is determined by the absorption spectra of the two isomers and their respective photoisomerization quantum yields at the excitation wavelength.
Q4: How do "push-pull" substituents, like amino and hydroxy groups, affect photo-switching?
A4: Substituents that have opposing electronic properties (electron-donating and electron-withdrawing), known as "push-pull" systems, can significantly alter the electronic structure of the azobenzene core.[1][6] This often leads to a red-shift in the absorption bands, allowing for isomerization with visible light instead of UV light.[7][8] However, strong intramolecular interactions, such as hydrogen bonds in some push-pull systems, can sometimes hinder photoisomerization by stabilizing the trans isomer.[4][9]
Troubleshooting Guide
Problem: Low cis-isomer content at the photostationary state (PSS).
| Possible Cause | Suggested Solution |
| Incorrect Wavelength: The excitation wavelength is not optimal for the trans → cis transition or significantly overlaps with the cis isomer's absorption, driving the reverse reaction. | Action: Determine the UV-Vis absorption spectra for both pure trans and cis isomers. Select an excitation wavelength that maximizes absorption by the trans isomer while minimizing absorption by the cis isomer. |
| Solvent Effects: The solvent can influence the stability of the isomers and the energy barrier for isomerization. Polar solvents can affect the transition states differently than nonpolar solvents.[3] | Action: Test a range of solvents with varying polarities (e.g., toluene, acetonitrile, ethanol). For hydroxyazobenzenes, hydrogen-bonding properties of the solvent are particularly critical.[6] |
| Photodegradation: High-intensity light, especially UV, can cause irreversible chemical degradation of the molecule, reducing the overall concentration of photoswitchable species.[10] | Action: Reduce light intensity or irradiation time. Use filters to block unnecessary wavelengths. Check for degradation by monitoring the isosbestic points in the absorption spectrum over time; deviation suggests degradation. |
| Steric Hindrance: In constrained environments like polymers or self-assembled monolayers, the physical space required for the molecule to isomerize may be limited, thus restricting photo-switching efficiency.[11] | Action: If working in a matrix, consider designing derivatives with longer linkers or modifying the matrix to increase free volume around the azobenzene unit. |
Problem: The cis isomer reverts to the trans isomer too quickly (short thermal half-life).
| Possible Cause | Suggested Solution |
| Molecular Structure: "Push-pull" type azobenzenes, which are desirable for visible-light switching, often have a lower energy barrier for thermal relaxation, resulting in shorter cis-isomer lifetimes.[6] | Action: Modify the molecular design. Ortho-substitutions (e.g., with fluorine or methoxy groups) are known to sterically hinder the planar trans state, thereby increasing the energy barrier for thermal relaxation and extending the cis half-life.[7] |
| Environmental Factors (Solvent, pH): The rate of thermal isomerization is highly sensitive to the environment. For hydroxy- and aminoazobenzenes, pH and the hydrogen-bonding capacity of the solvent can drastically alter the half-life.[6][12] | Action: For N-hydroxy derivatives, investigate the effect of pH. Protonation or deprotonation of the functional groups can stabilize or destabilize the cis isomer. Buffer the solution to maintain a constant pH. Compare solvents; for instance, the half-life of 4-hydroxyazobenzene is less than a minute in methanol but over two hours in benzene.[6] |
| Temperature: Thermal relaxation is a temperature-dependent process. | Action: Conduct experiments at lower temperatures to prolong the lifetime of the cis isomer. Perform a temperature-dependent kinetic analysis (Eyring plot) to determine the activation parameters.[13] |
Quantitative Data on Azobenzene Derivatives
The photo-switching efficiency and stability of azobenzene derivatives are highly dependent on their substitution patterns and the experimental environment. The following table summarizes key parameters for representative compounds to provide a comparative baseline.
| Compound | Solvent | λmax (trans) (nm) | λmax (cis) (nm) | Thermal Half-life (t½) | Reference |
| 4-Hydroxyazobenzene | Benzene | ~350 | ~440 | 125 minutes | [6] |
| 4-Hydroxyazobenzene | Methanol | ~350 | ~440 | < 1 minute | [6] |
| Azobis(1-methyl-benzimidazole) | Acetonitrile | ~420 | ~400 | 520 seconds | [12] |
| Azobis(benzothiazole) | Acetonitrile | ~450 | ~430 | 0.4 seconds | [12] |
| Ortho-methoxy amidoazobenzene | aq. Buffer | ~420 (n→π) | ~385 (n→π) | ~2.4 days | [7][8] |
| Fluorine-substituted Azobenzene | Acetonitrile | - | - | 76.2 minutes | [14] |
Experimental Protocols
Protocol 1: Monitoring Photoisomerization using UV-Vis Spectroscopy
This protocol describes the standard method for observing the spectral changes during trans-to-cis and cis-to-trans isomerization.
-
Sample Preparation: Prepare a dilute solution of the azobenzene derivative in the desired solvent (e.g., acetonitrile, ethanol) in a quartz cuvette. The concentration should be adjusted to have a maximum absorbance of ~1.0 for the trans isomer's π→π* band.
-
Initial Spectrum: Record the absorption spectrum of the dark-adapted (all-trans) sample using a spectrophotometer. This is your baseline trans spectrum.
-
Trans → Cis Isomerization: Irradiate the sample with a light source at a wavelength corresponding to the π→π* transition (typically 365 nm). Use an LED or a filtered lamp.
-
Spectral Monitoring: At regular intervals during irradiation, stop the light source and record the full UV-Vis spectrum. Observe the decrease in the π→π* band and the corresponding increase in the n→π* band.[2] Continue until no further spectral changes are observed, indicating that the photostationary state (PSS) has been reached.
-
Cis → Trans Isomerization (Thermal): Place the cuvette containing the high-cis PSS mixture in the dark at a controlled temperature.
-
Kinetic Analysis: Record the UV-Vis spectrum at regular time intervals as the sample thermally relaxes back to the trans isomer. Plot the change in absorbance at a specific wavelength versus time to determine the thermal half-life (t½).
-
Cis → Trans Isomerization (Photochemical): Irradiate the high-cis PSS mixture with visible light (e.g., >450 nm) to drive the photochemical back-isomerization and monitor the spectral changes.
Protocol 2: Determination of Photostationary State (PSS) Composition
This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the ratio of cis and trans isomers at PSS.
-
Achieve PSS: Irradiate a solution of your compound as described in Protocol 1 until the PSS is reached. Keep the sample on ice and protected from light to prevent thermal relaxation before analysis.
-
Prepare Standards: Prepare a sample of the pure trans isomer (by dark adaptation or gentle heating) and, if possible, isolate the pure cis isomer (often achievable with preparative HPLC from an irradiated mixture).
-
HPLC Method Development: Develop an HPLC method (e.g., reverse-phase C18 column with a methanol/water or acetonitrile/water mobile phase) that achieves baseline separation of the trans and cis isomers. The two isomers often have different retention times due to their difference in polarity.
-
Calibration: Inject known concentrations of the pure standards to create a calibration curve based on peak area versus concentration for each isomer.
-
Quantify PSS: Inject the PSS sample into the HPLC system. Integrate the peak areas for the trans and cis isomers.
-
Calculation: Use the calibration curves to determine the concentration of each isomer in the PSS mixture and calculate the percentage of the cis isomer.
Visual Diagrams
Caption: Reversible photo-switching pathway of azobenzene derivatives.
Caption: General experimental workflow for characterizing photoswitches.
References
- 1. Engineering Azobenzene Derivatives to Control the Photoisomerization Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances towards azobenzene-based light-driven real-time information-transmitting materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Item - Azobenzene Photoswitching without Ultraviolet Light - figshare - Figshare [figshare.com]
- 9. cris.unibo.it [cris.unibo.it]
- 10. researchgate.net [researchgate.net]
- 11. pure.qub.ac.uk [pure.qub.ac.uk]
- 12. research.chalmers.se [research.chalmers.se]
- 13. ERIC - EJ1445302 - Isomerization Kinetics of Hydroxy-Substituted Azobenzenes Using a Modified Commercial Flash Photolysis Spectrometer, Journal of Chemical Education, 2023-Jul [eric.ed.gov]
- 14. researchgate.net [researchgate.net]
Minimizing side reactions in the synthesis of N-Hydroxy-4-(methylamino)azobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Hydroxy-4-(methylamino)azobenzene. Our aim is to help you minimize side reactions and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are three main plausible synthetic strategies for this compound:
-
Azo Coupling: This involves the reaction of a diazonium salt with an activated aromatic compound. In this case, it would typically involve the diazotization of an aniline derivative and subsequent coupling with an N-methylated phenylhydroxylamine derivative.
-
Selective Reduction of a Nitro Precursor: This method starts with a nitro-substituted azobenzene, such as 4-(methylamino)-4'-nitroazobenzene. The nitro group is then selectively reduced to a hydroxylamino group. Careful selection of the reducing agent and reaction conditions is crucial to avoid over-reduction to the amine.
-
N-Oxidation of a Precursor: This approach involves the direct oxidation of the secondary amine group in 4-(methylamino)azobenzene to the corresponding N-hydroxy derivative.
Q2: What is the role of pH in azo coupling reactions?
A2: The pH of the reaction medium is a critical parameter in azo coupling. The reaction must be conducted in a mildly acidic or neutral solution. If the pH is too low, the reaction will not proceed. For coupling with phenols, the pH is typically in the range of 8-11 to ensure the formation of the more reactive phenoxide ion.[1][2]
Q3: How does temperature affect the stability of diazonium salts?
A3: Diazonium salts are thermally unstable and can decompose, especially at elevated temperatures. Therefore, diazotization and subsequent coupling reactions are typically carried out at low temperatures, often between 0-5 °C, to ensure the stability of the diazonium salt intermediate. However, some studies suggest that for certain azo coupling reactions, temperatures up to 20-30 °C can be tolerated without a significant decrease in yield, provided that the addition of reagents is slow and controlled.[3]
Q4: What are the common byproducts in the reduction of nitroarenes to N-arylhydroxylamines?
A4: The primary side reactions in the reduction of nitroarenes are over-reduction to the corresponding aniline and condensation reactions between the intermediate nitrosoarene and the N-arylhydroxylamine, which can lead to the formation of azoxy and azo compounds.[4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Scenario 1: Low Yield in Azo Coupling Reaction
| Potential Cause | Troubleshooting Step | Rationale |
| Decomposition of Diazonium Salt | Ensure the reaction temperature is maintained between 0-5 °C throughout the diazotization and coupling steps. | Diazonium salts are unstable and decompose at higher temperatures, leading to a lower concentration of the active electrophile. |
| Incorrect pH | Carefully monitor and adjust the pH of the coupling reaction mixture to a mildly acidic or neutral range. For coupling with phenolic compounds, a pH of 8-11 is optimal.[1][2] | The reactivity of the coupling component is highly dependent on the pH. Incorrect pH can lead to poor or no coupling. |
| Slow or Incomplete Coupling | Ensure slow and controlled addition of the diazonium salt solution to the coupling component. | Rapid addition can lead to localized high concentrations and potential side reactions. A slower addition rate allows for more efficient coupling.[3] |
| Low Reactivity of Coupling Component | If using a weakly activated aromatic compound, consider using a more electron-rich coupling partner or modifying the reaction conditions to enhance its nucleophilicity. | Azo coupling is an electrophilic aromatic substitution, and its efficiency depends on the nucleophilicity of the coupling partner. |
Scenario 2: Formation of Multiple Products in Nitroarene Reduction
| Potential Cause | Troubleshooting Step | Rationale |
| Over-reduction to Aniline | Use a milder reducing agent or carefully control the stoichiometry of the reducing agent. Monitor the reaction closely using techniques like TLC to stop it upon formation of the desired hydroxylamine. | Strong reducing agents or an excess thereof can easily reduce the hydroxylamine further to the amine. |
| Formation of Azoxy/Azo Byproducts | Maintain a low reaction temperature and ensure efficient stirring. The choice of solvent can also influence the rates of competing condensation reactions. | Condensation between the nitroso intermediate and the hydroxylamine is a common side reaction.[4] Lower temperatures can disfavor these bimolecular reactions. |
| Catalyst Poisoning or Deactivation | If using a heterogeneous catalyst (e.g., Pt/C), ensure the catalyst is fresh and the reaction medium is free of impurities that could poison the catalyst. | Catalyst activity is crucial for selective reduction. |
Scenario 3: Inefficient N-Oxidation
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Oxidizing Agent | Select an oxidizing agent known for selective N-oxidation of secondary arylamines, such as hydrogen peroxide in the presence of a suitable catalyst or certain peroxy acids. | The choice of oxidant is critical to avoid over-oxidation or reaction at other sites of the molecule. |
| Decomposition of the N-Hydroxy Product | N-hydroxy arylamines can be unstable. Work-up the reaction under mild, non-acidic conditions and consider in-situ analysis or derivatization if the product is particularly labile. | The stability of the target molecule can be a limiting factor. |
| Low Reactivity of the Substrate | The electron density on the nitrogen atom influences its susceptibility to oxidation. If the reaction is sluggish, consider adjusting the solvent or catalyst to enhance the reaction rate. | The electronic properties of the substrate play a significant role in the oxidation reaction. |
Quantitative Data Summary
The following tables provide a summary of reaction conditions and yields for reactions related to the synthesis of this compound. Note that these are based on similar, but not identical, compounds and should be used as a starting point for optimization.
Table 1: Azo Coupling Reactions
| Diazonium Salt | Coupling Component | Reaction Conditions | Yield (%) | Reference |
| Benzenediazonium chloride | Naphthalen-2-ol | 0-5 °C, aq. NaOH | High (qualitative) | [5] |
| Substituted anilines | Phenol | Mildly acidic/neutral pH | Good (general) | [2] |
| Nitroanilines | Barbituric acid derivatives | Grinding, p-TsA, 0 °C | 50-80 | [6] |
Table 2: Selective Reduction of Nitroarenes to N-Arylhydroxylamines
| Substrate | Reducing System | Reaction Conditions | Yield (%) | Reference |
| Nitroarenes | Ag/TiO2, NH3BH3 | EtOH, rt, 2-10 min | >84 | [7] |
| Nitroaromatics | Pt/C, DMSO, H2 | Room temperature | Up to >99 | [4] |
| 4-Nitro-4'-(dimethylamino)azobenzene | NaHS | Ethanol, reflux, 1h | High (for amine) | [8] |
Experimental Protocols
A plausible experimental protocol for the synthesis of this compound via a two-step process involving the synthesis of the precursor 4-(methylamino)azobenzene followed by N-oxidation is outlined below.
Step 1: Synthesis of 4-(methylamino)azobenzene
This can be achieved by the coupling of diazotized aniline with N-methylaniline.
-
Diazotization of Aniline:
-
Dissolve aniline in aqueous HCl and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 15-30 minutes at 0-5 °C to ensure complete formation of the benzenediazonium chloride.
-
-
Azo Coupling:
-
Dissolve N-methylaniline in a suitable solvent (e.g., ethanol or acetic acid) and cool to 0-5 °C.
-
Slowly add the cold benzenediazonium chloride solution to the N-methylaniline solution with vigorous stirring, while maintaining the temperature below 5 °C.
-
Adjust the pH of the mixture to be mildly acidic (pH 4-5) by adding a buffer solution (e.g., sodium acetate).
-
Continue stirring at low temperature for 1-2 hours.
-
Collect the precipitated product by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol.
-
Step 2: N-Oxidation of 4-(methylamino)azobenzene
-
Oxidation:
-
Dissolve 4-(methylamino)azobenzene in a suitable solvent such as methanol or dichloromethane.
-
Add a selective oxidizing agent. A potential system could be hydrogen peroxide in the presence of a catalyst like methyltrioxorhenium (MTO).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench any remaining oxidant.
-
Work up the reaction mixture by extraction and purify the product by column chromatography on silica gel.
-
Visualizations
Metabolic Pathway of a Related Azo Dye
The following diagram illustrates the metabolic activation of arylamines, a process relevant to the biological activity of this compound. N-oxidation is a critical initial step.[1]
Caption: Metabolic activation pathway of arylamines leading to DNA adduct formation.
Experimental Workflow for Synthesis via Nitro Reduction
This diagram outlines the key steps in a potential synthesis of this compound starting from a nitro-substituted precursor.
Caption: Experimental workflow for the synthesis via selective nitro reduction.
References
- 1. The metabolic N-oxidation of carcinogenic arylamines in relation to nitrogen charge density and oxidation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azo Coupling [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective hydrogenation of nitroaromatics to N -arylhydroxylamines in a micropacked bed reactor with passivated catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05715K [pubs.rsc.org]
- 5. cuhk.edu.hk [cuhk.edu.hk]
- 6. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 7. Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
Method development for quantifying N-Hydroxy-4-(methylamino)azobenzene in complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions for the method development and quantification of N-Hydroxy-4-(methylamino)azobenzene in complex matrices. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound.
| Issue | Possible Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions between the basic amine group of the analyte and acidic silanol groups on the HPLC column packing material.[1][2][3] | - Optimize Mobile Phase pH: Lower the mobile phase pH (e.g., using 0.1% formic acid) to suppress the ionization of silanol groups.[2] - Use a Competitive Amine: Add a small concentration of a competing amine like triethylamine (TEA) to the mobile phase to block the active silanol sites.[1] - Select an Appropriate Column: Utilize a column with low silanol activity or an end-capped column.[2] |
| Low Analyte Recovery | - Inefficient extraction from the matrix. - Analyte degradation during sample processing. | - Optimize Extraction Solvent: Test different organic solvents or solvent mixtures for liquid-liquid extraction (LLE) or solid-phase extraction (SPE). - pH Adjustment: Adjust the sample pH to ensure the analyte is in a neutral form for better extraction into an organic solvent. - Minimize Processing Time and Temperature: Keep samples on ice and process them as quickly as possible to prevent degradation. |
| High Matrix Effects (Ion Suppression/Enhancement in LC-MS/MS) | Co-eluting endogenous components from the matrix interfering with the ionization of the analyte.[4][5][6] | - Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as SPE, to remove interfering matrix components.[7] - Optimize Chromatography: Adjust the gradient and/or change the stationary phase to achieve better separation of the analyte from matrix interferences. - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data processing.[5] - Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[8] |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or flow rate. - Column temperature variations. - Column degradation. | - Ensure Proper Mobile Phase Preparation: Prepare mobile phases fresh daily and ensure adequate mixing. - Use a Column Oven: Maintain a constant column temperature to ensure reproducible chromatography. - Equilibrate the Column: Ensure the column is fully equilibrated with the mobile phase before injecting samples. - Use a Guard Column: A guard column can protect the analytical column from contaminants and extend its lifetime. |
| No or Low Signal in MS Detector | - Improper MS source settings. - Analyte instability in the ion source. | - Optimize MS Parameters: Tune the mass spectrometer for the specific analyte, optimizing parameters such as capillary voltage, gas flow, and temperature. - Check for Analyte Stability: N-hydroxy compounds can be thermally labile. Consider using a gentler ionization technique if possible. |
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation technique for extracting this compound from plasma?
A1: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be effective. LLE with a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate at a basic pH is a common starting point. SPE with a reversed-phase or mixed-mode cation exchange cartridge can provide cleaner extracts by effectively removing salts and phospholipids, which can cause significant matrix effects in LC-MS/MS analysis.
Q2: What type of HPLC column is recommended for the analysis of this compound?
A2: A C18 reversed-phase column is a suitable choice. To mitigate peak tailing, which is common with basic analytes, it is advisable to use a column with low silanol activity or one that is end-capped.[2] Operating at a low pH (e.g., with a formic acid modifier in the mobile phase) will also help to improve peak shape.[2]
Q3: How can I minimize the degradation of this compound during sample storage and preparation?
A3: N-hydroxy aromatic amines can be susceptible to oxidation. It is recommended to store samples at -80°C and protect them from light. During sample preparation, work quickly and keep samples on ice. The use of antioxidants in the collection tubes or during extraction may be considered, but their compatibility with the analytical method must be verified.
Q4: What are the key validation parameters to assess for a bioanalytical method for this compound?
A4: According to regulatory guidelines from the EMA and ICH, the key validation parameters include selectivity, sensitivity (Lower Limit of Quantification, LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and post-preparative).[7][9][10][11]
Q5: What is a suitable internal standard (IS) for the quantification of this compound?
A5: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., this compound-d3). This will have nearly identical chemical properties and chromatographic behavior, and will effectively compensate for variability in sample preparation and matrix effects.[5] If a SIL-IS is not available, a structurally similar compound with a close retention time can be used, but it may not correct for matrix effects as effectively.
Experimental Protocols
Representative LC-MS/MS Method for Quantification in Human Plasma
This protocol is a representative method based on common practices for the analysis of aromatic amines in biological matrices.[8][12][13][14][15][16][17]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Spike 100 µL of plasma with the internal standard solution.
-
Add 200 µL of 4% phosphoric acid and vortex.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
HPLC System: Agilent 1290 Infinity II LC or equivalent.[13]
-
Mass Spectrometer: Agilent 6470A Triple Quadrupole LC/MS or equivalent.[13]
-
Column: Agilent InfinityLab Poroshell 120 PFP, 2.1 × 150 mm, 2.7 µm.[13]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: (To be determined by direct infusion of the analyte and internal standard)
-
This compound: e.g., Q1: m/z 228.1 -> Q3: m/z 122.1
-
Internal Standard (e.g., deuterated analog): e.g., Q1: m/z 231.1 -> Q3: m/z 125.1
-
3. Method Validation Summary
The following table summarizes typical performance characteristics for a validated bioanalytical method of this nature.
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | CV of the IS-normalized matrix factor ≤ 15% |
| Stability | Analyte concentration within ±15% of the nominal concentration |
Visualizations
References
- 1. i01.yizimg.com [i01.yizimg.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. database.ich.org [database.ich.org]
- 10. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. LC-MS/MS quantification of omadacycline in human plasma for therapeutic drug monitoring: method development and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Retrospective analysis of metabolite patterns of clobazam and N-desmethylclobazam in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Reactivity Landscape: A Comparative Analysis of N-Hydroxy-4-(methylamino)azobenzene and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of N-Hydroxy-4-(methylamino)azobenzene and its analogs. By presenting key experimental data, detailed methodologies, and visual representations of metabolic pathways, this document aims to equip researchers with the necessary information to understand the structure-activity relationships within this class of compounds and to inform future research and development.
Quantitative Reactivity Comparison
The reactivity of this compound and its analogs is a critical determinant of their biological activity, particularly their potential for mutagenicity and carcinogenicity. The primary mechanism of action involves metabolic activation to highly reactive electrophiles that can form covalent adducts with cellular macromolecules, most notably DNA. The following tables summarize key quantitative data from comparative studies.
Table 1: Mutagenicity of N-Hydroxy-4-aminoazobenzene and its Methoxylated Analogs
The mutagenic potential of N-hydroxy-4-aminoazobenzene, a close analog of this compound, and its derivatives has been evaluated using the Ames test with Salmonella typhimurium strain TA98. The data highlights the influence of methoxy substituents on the mutagenic activity.
| Compound | Substituent | Mutagenicity (revertants/nmol) without S9 mix |
| N-Hydroxy-4-aminoazobenzene | None | 150 |
| N-Hydroxy-2-methoxy-4-aminoazobenzene | 2-Methoxy | 30 |
| N-Hydroxy-3-methoxy-4-aminoazobenzene | 3-Methoxy | 450 |
| N-Hydroxy-4'-methoxy-4-aminoazobenzene | 4'-Methoxy | 100 |
| N-Hydroxy-2,5-dimethoxy-4-aminoazobenzene | 2,5-Dimethoxy | 5 |
Data sourced from a study on the mutagenicity of 4-aminoazobenzene and its derivatives[1]. The S9 mix contains liver enzymes that can metabolically activate compounds.
Table 2: Metabolic Activation of N-Methyl-4-aminoazobenzene (MAB) Metabolites
The mutagenicity of metabolites of N,N-dimethyl-4-aminoazobenzene (DAB) and N-methyl-4-aminoazobenzene (MAB), the direct precursor to this compound, provides insight into the structural features required for reactivity. The following data is from Ames testing with Salmonella typhimurium TA98 in the presence of a rat liver S9 mix.
| Compound | Mutagenicity (revertants/nmol) with S9 mix |
| 3'-Hydroxymethyl-N,N-dimethyl-4-aminoazobenzene | 120 |
| 3'-Hydroxymethyl-N-methyl-4-aminoazobenzene | 250 |
| N-Methyl-4-aminoazobenzene (MAB) | 80 |
| N,N-Dimethyl-4-aminoazobenzene (DAB) | 40 |
Data from a study on the mutagenicity of 3'-methyl-N,N-dimethyl-4-aminoazobenzene metabolites[2].
Metabolic Activation and Reactivity Pathway
The biological reactivity of this compound is intrinsically linked to its metabolic activation. The following diagram illustrates the key steps in this process, from the parent compound to the formation of DNA adducts, which are critical events in the initiation of carcinogenesis.
Caption: Metabolic activation of this compound.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future studies. Below are the protocols for the key experiments cited.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
Objective: To determine if a substance can cause a reverse mutation in a histidine-requiring strain of Salmonella typhimurium, indicating its mutagenic potential.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100).
-
Test compound and its analogs.
-
Positive and negative controls.
-
S9 fraction from rat liver (for metabolic activation).
-
Minimal glucose agar plates.
-
Top agar supplemented with a trace amount of histidine and biotin.
-
Sterile glassware and plasticware.
Procedure:
-
Preparation of Bacteria: Inoculate the Salmonella typhimurium tester strain into nutrient broth and incubate overnight at 37°C with shaking to obtain a dense culture.
-
Metabolic Activation (if required): Prepare the S9 mix containing the S9 fraction, cofactors (NADP+, G6P), and buffer.
-
Exposure: In a sterile tube, mix the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer (for direct mutagenicity testing).
-
Plating: Add the mixture to molten top agar and pour it onto the surface of a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.
Oxidative DNA Damage Assay
This assay is used to investigate the ability of a compound to cause oxidative damage to DNA.
Objective: To determine if this compound or its analogs can induce oxidative DNA damage, such as the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG).
Materials:
-
³²P-5'-end-labeled DNA fragments of a known sequence.
-
Test compound.
-
Cu(II) solution.
-
NADH solution.
-
Catalase and other radical scavengers.
-
Piperidine.
-
Sequencing gel electrophoresis apparatus.
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the ³²P-labeled DNA fragment, the test compound, Cu(II), and NADH in a buffer solution.
-
Incubation: Incubate the mixture at 37°C for a specified time.
-
DNA Damage Detection: Treat the DNA with piperidine to induce cleavage at the sites of oxidative damage.
-
Analysis: Analyze the DNA fragments by sequencing gel electrophoresis and autoradiography. The appearance of new bands indicates DNA cleavage at specific nucleotide positions, revealing the sites of oxidative damage. The intensity of the bands provides a semi-quantitative measure of the extent of damage.
Summary and Conclusion
The reactivity of this compound and its analogs is a complex interplay of their chemical structure and metabolic processing. The presented data indicates that:
-
N-Hydroxylation is a critical activation step: The N-hydroxy metabolites are significantly more mutagenic than their parent amines[1].
-
Substituent effects are profound: The position of substituents, such as methoxy groups, on the aromatic rings can dramatically alter the mutagenic potency of the N-hydroxy derivatives[1]. This highlights the importance of the electronic and steric properties of the molecule in determining its reactivity.
-
Metabolic activation is key for the parent amines: The mutagenicity of the parent aminoazo compounds is dependent on metabolic activation by enzymes such as cytochrome P450s[2].
-
Multiple pathways of DNA damage exist: Besides the formation of covalent DNA adducts through a reactive nitrenium ion, N-hydroxy metabolites can also induce oxidative DNA damage through redox cycling[3].
This guide provides a foundational understanding of the reactivity of this compound and its analogs. The presented data and protocols should serve as a valuable resource for researchers in the fields of toxicology, drug development, and chemical carcinogenesis, facilitating further investigation into the structure-activity relationships of this important class of compounds.
References
- 1. Mutagenicity of 4-aminoazobenzene, N-hydroxy-4-aminoazobenzene, 4-nitrosoazobenzene, 4-nitroazobenzene, and their ring methoxylated derivatives on Salmonella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutagenicity of 3'-methyl-N,N-dimethyl-4-amino azobenzene metabolites and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative DNA damage induced by an N-hydroxy metabolite of carcinogenic 4-dimethylaminoazobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Hydroxy-4-(methylamino)azobenzene: A Comparative Guide for its Validation as a Sulfotransferase Activity Marker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-Hydroxy-4-(methylamino)azobenzene (N-HO-MAB) as a potential marker for sulfotransferase (SULT) enzymatic activity. It compares N-HO-MAB with established alternative substrates and presents supporting data from existing literature. Detailed experimental protocols and visual workflows are included to facilitate the practical application of this information in a research setting.
Comparison of Sulfotransferase Substrates
Sulfotransferases are a superfamily of enzymes crucial for the metabolism of a wide range of xenobiotics and endogenous compounds. The selection of an appropriate substrate is critical for the accurate assessment of SULT activity. This section compares N-HO-MAB with other commonly used substrates.
Below is a comparative summary of N-HO-MAB and other well-established SULT substrates.
| Substrate | Enzyme Isoform(s) (Primarily) | Assay Method(s) | Reported Kinetic Parameters (for SULT1A1) | Advantages | Disadvantages |
| This compound (N-HO-MAB) | Hepatic Sulfotransferases (isoform specificity not detailed in available literature) | Radiometric (inferred) | Km: Not Available Vmax: Not Available | Potentially useful for studying the metabolism of N-hydroxy arylamines. | Lack of comprehensive kinetic data. No specific, optimized assay protocol is readily available. Isoform specificity is not well-characterized. |
| p-Nitrophenol (PNP) | SULT1A1 | Photometric, Radiometric | Km: 0.84 µM Vmax: Not specified in direct comparison | Well-characterized, commercially available. Simple photometric assay. | Shows strong substrate inhibition at higher concentrations, which can complicate data interpretation.[2] Not entirely specific for SULT1A1. |
| 2-Aminophenol | SULT1A1 | Radiometric, HPLC-based | Km: 9 µM Vmax: 121 nmol/min/mg | Higher selectivity for SULT1A1 compared to p-nitrophenol.[2] Less substrate inhibition than p-nitrophenol.[2] | Requires a more complex assay than direct photometry (e.g., radiometric or HPLC). |
| 4-Methylumbelliferone (4-MU) | SULT1A1 and other phenol SULTs | Fluorometric | Km: Not specified in direct comparison Vmax: Not specified in direct comparison | High sensitivity due to the fluorescent signal.[3] | Potential for interference from other fluorescent compounds. |
| Dopamine | SULT1A3 | Radiometric | Not applicable for direct SULT1A1 comparison. | Key substrate for a specific, physiologically important SULT isoform. | Not a substrate for SULT1A1, so not a direct alternative for assays targeting that enzyme. |
Experimental Protocols
Detailed experimental protocols are essential for reproducible and reliable results. Below are methodologies for key experiments related to the assessment of sulfotransferase activity.
General Protocol for a Radiometric Sulfotransferase Assay
This protocol is a generalized procedure for measuring SULT activity using a radiolabeled cofactor ([³⁵S]PAPS) and can be adapted for various substrates, including N-HO-MAB, with appropriate optimization.
Materials:
-
Human liver cytosol or purified recombinant SULT enzyme
-
Substrate stock solution (e.g., N-HO-MAB in a suitable solvent like DMSO)
-
[³⁵S]3'-phosphoadenosine-5'-phosphosulfate ([³⁵S]PAPS)
-
Potassium phosphate buffer (pH 6.5)
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
-
Stop solution (e.g., a solution containing barium and zinc salts)
-
Scintillation fluid
-
Microcentrifuge tubes
-
Scintillation vials
-
Liquid scintillation counter
Procedure:
-
Prepare the Reaction Mix: In a microcentrifuge tube on ice, prepare a reaction mixture containing potassium phosphate buffer, DTT, BSA, and the SULT enzyme preparation.
-
Add the Substrate: Add a small volume of the substrate stock solution to the reaction mixture. The final concentration of the organic solvent should be kept low (typically ≤1%) to avoid enzyme inhibition.
-
Initiate the Reaction: Start the enzymatic reaction by adding [³⁵S]PAPS.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 20 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the Reaction: Terminate the reaction by adding the stop solution. The stop solution is designed to precipitate the unused [³⁵S]PAPS, leaving the radiolabeled product in the supernatant.
-
Centrifugation: Centrifuge the tubes to pellet the precipitated material.
-
Quantify the Product: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter. The amount of radioactivity is proportional to the amount of product formed.
-
Controls: Include appropriate controls, such as a reaction without the substrate (to measure background sulfation) and a reaction without the enzyme (to ensure no non-enzymatic reaction occurs).
Note: For N-HO-MAB, the specific method for separating the sulfonated product from the unreacted substrate and [³⁵S]PAPS would need to be empirically determined. This could involve techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) coupled with radiometric detection if a simple precipitation method is not effective.
Signaling Pathways and Experimental Workflows
Visual diagrams can aid in understanding complex biological processes and experimental procedures. The following diagrams were generated using the Graphviz (DOT language).
Caption: Enzymatic sulfation of this compound.
References
- 1. Hepatic metabolism of N-hydroxy-N-methyl-4-aminoazobenzene and other N-hydroxy arylamines to reactive sulfuric acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of 2-aminophenol and 4-nitrophenol as in vitro probe substrates for the major human hepatic sulfotransferase, SULT1A1, demonstrates improved selectivity with 2-aminophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in sulfotransferase enzyme activity assays - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for N-Hydroxy-4-(methylamino)azobenzene Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of N-Hydroxy-4-(methylamino)azobenzene, a potential genotoxic impurity (GTI), is critical in drug development and safety assessment. Regulatory guidelines necessitate the use of highly sensitive and validated analytical methods to control the levels of such impurities in pharmaceutical products. This guide provides a comparative overview of common analytical techniques for the quantification of this compound, including High-Performance Liquid Chromatography (HPLC) with different detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is based on established methodologies for analogous aromatic amines and genotoxic impurities, providing a framework for method development and cross-validation.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance characteristics of different analytical techniques applicable to the quantification of this compound.
| Parameter | HPLC-UV | HPLC-Fluorescence | GC-MS (with Derivatization) | LC-MS/MS |
| Limit of Detection (LOD) | ~0.5 ng/mL[1] | 0.12-0.21 nmol/L[2] | ~0.05 µg/mL[3] | 0.03-0.24 ng/cig[4] |
| Limit of Quantification (LOQ) | ~2 ng/mL[1] | - | ~0.1 µg/mL[3] | - |
| Linearity (Correlation Coefficient) | >0.999[1] | 0.9996-0.9999[2] | >0.995[5] | >0.998[6] |
| Precision (%RSD) | <3%[1] | <10% (intra-day), <16% (inter-day)[4] | <9%[7] | <15%[8] |
| Selectivity | Moderate | High (with derivatization) | High | Very High |
| Throughput | High | Moderate | Moderate | High |
| Cost | Low | Moderate | Moderate | High |
| Expertise Required | Low | Moderate | High | High |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation and cross-validation of analytical methods. Below are representative methodologies for HPLC, GC-MS, and LC-MS/MS tailored for the analysis of aromatic amines like this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine analysis of this compound at relatively higher concentrations.
-
Instrumentation: Agilent 1290 Infinity LC system or equivalent.[1]
-
Column: Agilent ZORBAX Eclipse Plus C18, RRHT, 3.0 × 100 mm, 1.8 µm.[1]
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program: A gradient elution starting from a low percentage of organic phase and gradually increasing to elute the analyte. A typical gradient could be: 0-1 min 20% B, 1-14 min to 70% B, followed by a wash and re-equilibration step.[1]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.[9]
-
Injection Volume: 10 µL.[9]
-
Detection: Diode Array Detector (DAD) at a wavelength determined by the UV spectrum of this compound.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis.
-
Instrumentation: Agilent 7890 GC coupled with a 7000C Triple Quadrupole MS or equivalent.[10]
-
Derivatization: Acetylation or silylation of the hydroxyl and amino groups can be performed. For example, react the sample with acetic anhydride or a silylating agent like BSTFA.
-
Column: Agilent J&W DB-5ms Ultra Inert capillary column (30 m × 0.25 mm, 0.25 µm).[11]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[11]
-
Oven Temperature Program: Initial temperature of 80°C held for 1 minute, then ramped to 210°C at 12°C/min, followed by a ramp to 230°C at 15°C/min and held for 4 minutes. Finally, ramp to 300°C at 40°C/min.[11]
-
Injector Temperature: 280 °C.[11]
-
Injection Mode: Splitless injection.[11]
-
MS Parameters:
-
Sample Preparation: After derivatization, the sample is extracted with a suitable organic solvent like dichloromethane or hexane.[12] The extract is then concentrated and injected into the GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity, making it the preferred method for trace-level quantification of genotoxic impurities.
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: YMC-Triart C18 column or equivalent.[6]
-
Mobile Phase:
-
Gradient Program: A suitable gradient to separate the analyte from the matrix.
-
Flow Rate: 0.5 mL/min.[6]
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound.
-
-
Sample Preparation: Simple dilution of the sample in the mobile phase or a solid-phase extraction (SPE) for complex matrices to remove interferences.
Cross-Validation Workflow
Cross-validation is essential to ensure the reliability and interchangeability of different analytical methods. The following diagram illustrates a typical workflow for the cross-validation of the analytical methods described above.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Simultaneous analysis of nine aromatic amines in mainstream cigarette smoke using online solid-phase extraction combined with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. A simple and sensitive LC-MS/MS method for determination and quantification of potential genotoxic impurities in the ceritinib active pharmaceutical ingredient - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. agilent.com [agilent.com]
- 8. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 9. lcms.cz [lcms.cz]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Sample preparation GC-MS [scioninstruments.com]
A Head-to-Head Battle of Carcinogens: N-Hydroxy-4-(methylamino)azobenzene vs. p-Dimethylaminoazobenzene
A Comparative Guide for Researchers in Oncology and Drug Development
In the landscape of chemical carcinogenesis research, aminoazo dyes have long served as critical models for understanding the mechanisms of tumor initiation and promotion. Among these, p-Dimethylaminoazobenzene (DAB), also known as Butter Yellow, is a well-established hepatocarcinogen. However, the carcinogenicity of DAB is not direct; it requires metabolic activation to exert its tumorigenic effects. A key metabolite in this activation pathway is N-Hydroxy-4-(methylamino)azobenzene. This guide provides a detailed, objective comparison of the carcinogenic profiles of this compound and its parent compound, p-Dimethylaminoazobenzene, supported by experimental data to inform researchers and drug development professionals.
Executive Summary
Experimental evidence strongly indicates that this compound, a proximate metabolite of p-Dimethylaminoazobenzene (DAB), possesses a significantly higher carcinogenic potential than its parent compound. This heightened activity is attributed to its nature as a more direct-acting carcinogen, readily forming DNA adducts and inducing genotoxic effects. While direct comparative tumor incidence studies are limited, data from surrogate markers of carcinogenicity, such as unscheduled DNA synthesis (UDS), and an understanding of their metabolic pathways, provide a clear picture of their relative potencies.
Data Presentation: Quantitative Comparison
Table 1: Comparative Genotoxicity of p-Dimethylaminoazobenzene and its N-Hydroxy Metabolite
| Compound | Genotoxicity (Unscheduled DNA Synthesis - UDS) in Rat Hepatocytes |
| p-Dimethylaminoazobenzene (DAB) | Induces UDS |
| N-Hydroxy-4-aminoazobenzene* | Elicits higher levels of UDS than the parent aminoazo dye[1] |
*Note: N-Hydroxy-4-aminoazobenzene is a closely related N-hydroxy metabolite of a DAB analogue. Studies have shown that N-hydroxy derivatives of carcinogenic aminoazo dyes consistently elicit higher levels of UDS than their corresponding parent compounds[1]. This strongly suggests that this compound would also be significantly more potent in inducing UDS compared to p-Dimethylaminoazobenzene.
Table 2: DNA Adducts Formed by Metabolites of p-Dimethylaminoazobenzene
| Compound | Major DNA Adducts Identified in Rat Liver |
| N-methyl-4-aminoazobenzene (MAB)* | N-(deoxyguanosin-8-yl)-MAB, 3-(deoxyguanosin-N2-yl)-MAB, 3-(deoxyadenosin-N6-yl)-MAB[2] |
*Note: N-methyl-4-aminoazobenzene is a key metabolite of DAB and is structurally very similar to this compound. The formation of these DNA adducts is a critical step in the initiation of carcinogenesis. The N-hydroxy metabolite is the immediate precursor to the reactive electrophile that forms these adducts.
Signaling Pathways and Metabolic Activation
The carcinogenicity of p-Dimethylaminoazobenzene is intricately linked to its metabolic activation, primarily in the liver. The metabolic pathway illustrates the conversion of the relatively inert parent compound into a highly reactive ultimate carcinogen.
This pathway highlights that this compound is a proximate carcinogen, a critical intermediate that is one step closer to the ultimate carcinogenic species responsible for DNA damage.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of these two compounds.
Rat Liver Hepatocarcinogenicity Bioassay
This protocol outlines a typical in vivo study to assess the carcinogenic potential of azo compounds in a rat model.
Methodology:
-
Animal Model: Male Fischer 344 rats, 6-8 weeks old, are commonly used.
-
Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.
-
Grouping: Rats are randomly assigned to different groups: a control group receiving a basal diet, a group receiving p-Dimethylaminoazobenzene in the diet (e.g., at 0.06%), and a group receiving this compound (at an equimolar concentration).
-
Administration: The test compounds are typically mixed into the diet and provided ad libitum for a specified period (e.g., 12-20 weeks).
-
Observation: Animals are monitored daily for clinical signs of toxicity. Body weights are recorded weekly.
-
Termination: At the end of the study period, or when animals become moribund, they are euthanized.
-
Necropsy and Histopathology: A complete necropsy is performed. The liver is weighed, and sections are preserved in 10% neutral buffered formalin. Tissues are embedded in paraffin, sectioned, and stained with hematoxylin and eosin for microscopic examination to determine the incidence and multiplicity of liver tumors (hepatocellular carcinomas, adenomas, etc.).
Unscheduled DNA Synthesis (UDS) Assay
This in vitro assay measures the repair of DNA damage in primary hepatocytes, serving as an indicator of genotoxicity.
Methodology:
-
Hepatocyte Isolation: Primary hepatocytes are isolated from adult male rats by collagenase perfusion of the liver.
-
Cell Culture: Hepatocytes are plated on coverslips in Williams' Medium E supplemented with fetal bovine serum and allowed to attach.
-
Treatment: The cells are then treated with different concentrations of the test compounds (p-Dimethylaminoazobenzene or its N-hydroxy metabolites) in a serum-free medium containing [³H]thymidine.
-
Incubation: The cultures are incubated for a defined period (e.g., 18-24 hours) to allow for DNA damage and subsequent repair.
-
Autoradiography: After incubation, the coverslips are washed, fixed, and processed for autoradiography.
-
Analysis: The number of silver grains over the nuclei of non-S-phase cells is counted under a microscope. A significant increase in the net nuclear grain count over the control indicates a positive UDS response.
DNA Adduct Analysis by HPLC
This method is used to identify and quantify the specific DNA adducts formed by the carcinogens.
Methodology:
-
In Vivo or In Vitro Exposure: DNA is isolated from the livers of rats treated with the test compounds or from in vitro systems where DNA is incubated with the activated carcinogen.
-
DNA Isolation and Hydrolysis: DNA is purified from the tissue or reaction mixture. The purified DNA is then enzymatically hydrolyzed to its constituent deoxynucleosides.
-
HPLC Separation: The deoxynucleoside mixture is separated by reverse-phase high-performance liquid chromatography (HPLC).
-
Detection and Quantification: The eluting deoxynucleosides are monitored by UV absorbance and/or mass spectrometry. The carcinogen-DNA adducts are identified by their retention times and spectral characteristics compared to synthetic standards. Quantification is achieved by integrating the peak areas of the adducts.
Conclusion
References
- 1. Unscheduled DNA synthesis induced by 4-aminoazobenzene, N-hydroxy-4-aminoazobenzene, and their derivatives in primary cultures of rat and mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization and properties of the DNA adducts formed from N-methyl-4-aminoazobenzene in rats during a carcinogenic treatment regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Structure-Activity Relationship of N-Hydroxy-4-(methylamino)azobenzene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural activity relationship (SAR) of N-Hydroxy-4-(methylamino)azobenzene derivatives, with a focus on their mutagenic potential. The information presented herein is intended to inform researchers and drug development professionals on the key structural features influencing the biological activity of this class of compounds.
Quantitative Data Summary: Mutagenicity of Aminoazobenzene Derivatives
The mutagenic activity of a series of 4-aminoazobenzene derivatives was evaluated using the Ames test, which assesses a chemical's potential to induce mutations in DNA. The data, adapted from Hashimoto et al. (1982), is presented in Table 1. The experiments were conducted on Salmonella typhimurium strains TA98 and TA100, both with and without metabolic activation by a rat liver homogenate (S-9 mix). The N-hydroxy metabolites of these compounds are considered the ultimate mutagens.
| Compound | Substituent | Strain | Metabolic Activation (S-9) | Revertants/nmol |
| 1 | 4-Aminoazobenzene (AAB) | TA98 | + | 1.8 |
| TA100 | + | 2.5 | ||
| 2 | 2-Methoxy-AAB | TA98 | + | 0 |
| TA100 | + | 0 | ||
| 3 | 3-Methoxy-AAB | TA98 | + | 25.0 |
| TA100 | + | 15.0 | ||
| 4 | 4'-Methoxy-AAB | TA98 | + | 3.2 |
| TA100 | + | 1.5 | ||
| 5 | N-Hydroxy-AAB | TA98 | - | 15.0 |
| TA100 | - | 20.0 | ||
| 6 | N-Hydroxy-2-Methoxy-AAB | TA98 | - | 0 |
| TA100 | - | 0 | ||
| 7 | N-Hydroxy-3-Methoxy-AAB | TA98 | - | 180.0 |
| TA100 | - | 120.0 | ||
| 8 | N-Hydroxy-4'-Methoxy-AAB | TA98 | - | 22.0 |
| TA100 | - | 12.0 |
Data Analysis: The results indicate a strong correlation between the chemical structure and mutagenic activity. The parent compound, 4-aminoazobenzene (AAB), shows weak mutagenicity that is dependent on metabolic activation. The introduction of a methoxy group at the 3-position significantly increases mutagenicity, while a methoxy group at the 2-position abolishes it. The N-hydroxy derivatives are direct-acting mutagens, with the 3-methoxy substituted N-hydroxy-AAB exhibiting the highest mutagenic potency.
Metabolic Activation Pathway
The carcinogenicity and mutagenicity of aminoazobenzene derivatives are linked to their metabolic activation to reactive electrophiles that can bind to cellular macromolecules like DNA. The primary activation pathway involves N-hydroxylation followed by esterification.
Caption: Metabolic activation of aminoazobenzene derivatives.
The initial step, N-hydroxylation, is catalyzed by cytochrome P450 enzymes in the liver. The resulting N-hydroxy metabolite can then undergo esterification, for example, by sulfotransferases, to form a reactive N,O-ester. This ester is unstable and can spontaneously break down to form a highly reactive nitrenium ion, which can then covalently bind to DNA, leading to mutations and potentially initiating cancer.
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
Objective: To determine if a chemical can induce mutations in the DNA of a test organism, typically Salmonella typhimurium.
Methodology:
-
Strain Selection: Histidine-auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100) are used. These strains carry mutations in the histidine operon and are unable to synthesize their own histidine.
-
Metabolic Activation: For compounds that require metabolic activation to become mutagenic, a liver extract from rats (S-9 mix) is added to the test system.
-
Exposure: The bacterial strains are exposed to various concentrations of the test compound, both with and without the S-9 mix.
-
Plating: The treated bacteria are plated on a minimal agar medium that lacks histidine.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Scoring: Only bacteria that have undergone a reverse mutation (reversion) to a histidine-prototrophic state will be able to grow and form colonies. The number of revertant colonies is counted and compared to the number of spontaneous revertants in the negative control. A significant increase in the number of revertant colonies indicates that the test compound is mutagenic.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a predetermined density and allowed to attach or stabilize overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated for 2-4 hours to allow the mitochondrial reductase enzymes in viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the untreated control. The IC50 value is then determined by plotting the cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The structural features of this compound derivatives play a critical role in their biological activity. The position of substituents on the aromatic rings can dramatically influence their mutagenic potential, with the 3-position being particularly sensitive to modifications that enhance activity. The N-hydroxy group is a key determinant of direct-acting mutagenicity. Understanding these SARs is crucial for the design of safer chemicals and for predicting the potential toxicity of new derivatives. The experimental protocols provided offer standardized methods for evaluating the mutagenicity and cytotoxicity of this and other classes of compounds.
A Comparative Guide to N-Hydroxy-4-(methylamino)azobenzene-Based Sensors for Researchers
This guide provides a comprehensive benchmark of N-Hydroxy-4-(methylamino)azobenzene-based sensors, with a primary focus on humidity sensing. The performance of these sensors is objectively compared with alternative technologies, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Principle of Operation: A Tale of Two Isomers
This compound and other hydroxyazobenzene-based sensors operate on a fascinating principle involving light-induced isomerization and environmentally sensitive thermal relaxation. The core of this mechanism is the molecule's ability to exist in two forms: a stable trans isomer and a less stable cis isomer. The sensor's response is dictated by the rate at which the cis isomer thermally reverts to the trans form, a process significantly influenced by the presence of hydrogen-bonding analytes like water.
The key to this sensitivity lies in the azo-hydrazone tautomerism. In the presence of molecules that can donate a hydrogen bond, such as water or ethanol, the equilibrium of the hydroxyazobenzene shifts towards its hydrazone tautomer. This structural change provides a lower energy pathway for the cis-to-trans thermal isomerization, meaning the relaxation happens much faster. By optically monitoring the speed of this relaxation after a light-induced switch to the cis form, a quantitative measurement of the analyte can be obtained. This relationship forms the basis of a highly sensitive sensing platform.[1][2]
Below is a diagram illustrating the signaling pathway of hydroxyazobenzene-based sensors.
Performance Benchmarking
Table 1: Performance of Hydroxyazobenzene-Based Humidity Sensors
| Sensor Material | Analyte | Sensitivity | Response Time | Recovery Time | Operating Range (%RH) | Reference |
| 2PAP in P4VP | Humidity | Dynamic range of 5 orders of magnitude in cis-lifetime | 30-60 s (for 63% RH step change) | Not specified | 10-90 | [1] |
| CN-OH in P4VP | Humidity | High, with υ-value of 0.1282 | Not specified | Not specified | 10-90 | |
| DMA-OH in P4VP | Humidity | Comparable to other 4-hydroxyazobenzenes | Not specified | Not specified | 10-90 |
P4VP: Poly(4-vinylpyridine) DMA-OH: 4-hydroxy-4'-dimethylamino-azobenzene
Table 2: Comparison with Alternative Humidity Sensing Technologies
| Sensor Type | Sensing Material | Sensitivity | Response Time | Recovery Time | Operating Range (%RH) | Hysteresis |
| Hydroxyazobenzene | 2PAP in P4VP | High (optical) | 30-60 s | Not specified | 10-90 | Not specified |
| Capacitive | Polymer/Metal Oxide | 0.2–0.5 pF / 1% RH[3] | 15-60 s[3] | 15-60 s | 0-100 | Low |
| Resistive | Conductive Polymer/Salt | High (non-linear) | 30-60 s | 30-60 s | 20-90 | Moderate |
| Graphene Oxide | Graphene Oxide | High (capacitive/resistive) | < 10 s[4] | < 15 s[4] | 0-100 | Low |
Experimental Protocols
Detailed methodologies for the fabrication and testing of hydroxyazobenzene-based sensors are provided below to facilitate reproducible research.
Fabrication of Hydroxyazobenzene-Based Thin Film Sensor
This protocol describes the fabrication of a thin film sensor using a spin-coating method, which is a common technique for creating uniform thin films.
Materials and Equipment:
-
Hydroxyazobenzene compound (e.g., this compound)
-
Polymer matrix (e.g., Poly(4-vinylpyridine) - P4VP)
-
Solvent (e.g., Chloroform or THF)
-
Glass or quartz substrates
-
Spin coater
-
Hot plate
-
Ultrasonic bath
-
Nitrogen gas source
Procedure:
-
Substrate Cleaning: Clean the glass or quartz substrates by sonicating them in a sequence of deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates under a stream of nitrogen gas.
-
Solution Preparation: Prepare a solution by dissolving the hydroxyazobenzene compound and the polymer matrix (e.g., P4VP) in a suitable solvent (e.g., chloroform) to achieve the desired concentration and molar ratio. A typical concentration is 10-20 mg/mL.
-
Spin Coating: Place a cleaned substrate on the spin coater chuck. Dispense a small amount of the prepared solution onto the center of the substrate. Spin coat at a desired speed (e.g., 1000-3000 rpm) for a set duration (e.g., 30-60 seconds) to achieve a uniform thin film. The film thickness can be controlled by varying the solution concentration and spin speed.
-
Annealing: Transfer the coated substrate to a hot plate and anneal at a temperature below the glass transition temperature of the polymer (e.g., 60-80 °C) for a sufficient time (e.g., 1-2 hours) to remove any residual solvent.
-
Cooling and Storage: Allow the sensor film to cool down to room temperature slowly. Store the fabricated sensors in a desiccator to prevent premature exposure to humidity.
The following diagram illustrates the experimental workflow for fabricating the thin-film sensor.
References
- 1. Thermal Isomerization of Hydroxyazobenzenes as a Platform for Vapor Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fierceelectronics.com [fierceelectronics.com]
- 4. Fabrication of a graphene-based sensor to detect the humidity and the temperature of a metal body with imprecise data analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the metabolic pathways of different azobenzene compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways of different azobenzene compounds. Azobenzenes are a class of chemical compounds characterized by two phenyl rings linked by a nitrogen double bond (-N=N-). They are widely used as dyes in the textile, pharmaceutical, and food industries, and their photoswitchable nature has led to applications in medicinal chemistry and material science. Understanding their metabolism is critical for assessing their toxicological profiles and for the rational design of azo-based drugs and prodrugs.
The primary metabolic event for most azobenzene compounds is the reductive cleavage of the azo bond, which can lead to the formation of potentially carcinogenic aromatic amines. However, alternative oxidative pathways also exist. This guide details these pathways, compares the metabolism of various azobenzene structures, and provides standardized experimental protocols for their study.
Major Metabolic Pathways
The biological transformation of azobenzene compounds is primarily governed by two distinct enzymatic systems: reductive and oxidative pathways. The prevailing pathway is highly dependent on the compound's structure, the biological environment (e.g., aerobic vs. anaerobic), and the specific enzymes present.
Reductive Pathway: Azoreduction
The most common metabolic route is the enzymatic reduction of the azo bond, a process known as azoreduction. This pathway is predominantly carried out by azoreductase enzymes found in the anaerobic environment of the lower gastrointestinal tract, where gut microbiota play a crucial role.[1] Liver enzymes and skin bacteria also possess azoreductase activity.[2][3] This process breaks the azo linkage to form two separate aromatic amine molecules.[4]
The general reaction is as follows: R₁-N=N-R₂ + 2 NAD(P)H + 2H⁺ → R₁-NH₂ + R₂-NH₂ + 2 NAD(P)⁺
This reductive cleavage is often a detoxification step for the parent dye but can also be a bioactivation step, as the resulting aromatic amines can be more toxic or carcinogenic than the original compound.[5]
Figure 1: General diagram of the reductive metabolic pathway of azobenzene compounds.
Oxidative Pathway
An alternative metabolic route involves oxidative enzymes, such as laccases and peroxidases, which are commonly produced by fungi and plants.[3][6][7] Unlike azoreductases, these enzymes do not typically cleave the azo bond directly. Instead, they catalyze the oxidation of hydroxyl or amino groups on the azobenzene structure, generating phenoxy radicals.[8]
This process can lead to two main outcomes:
-
Polymerization: The generated radicals can couple with each other, forming larger, often insoluble polymers.[8]
-
Degradation: Further oxidation can lead to the cleavage of the aromatic ring or other bonds, breaking down the molecule without necessarily forming toxic aromatic amines.[7]
This pathway is of significant interest for bioremediation as it can decolorize azo dyes without producing harmful intermediates.[9]
Figure 2: General diagram of the oxidative metabolic pathway of phenolic azobenzene compounds.
Comparative Data on Azobenzene Metabolism
The rate and products of azobenzene metabolism are heavily influenced by the compound's chemical structure, including the number of azo bonds and the nature of substituents on the aromatic rings. The following table summarizes metabolic data for several representative azobenzene compounds.
| Compound | Structure / Key Features | Primary Metabolic Pathway | Key Enzyme(s) | Metabolic Rate / Kinetics | Metabolites | Toxicological Significance |
| Methyl Red | Monoazo dye with carboxyl and dimethylamino groups. | Reductive | Azoreductase | Km: 0.057 mMVmax: 0.4 µmol/min/mg protein (from S. aureus)[10] | 2-aminobenzoic acid & N,N-dimethyl-p-phenylenediamine[4][9][10] | Metabolites are considered less toxic than the parent dye.[11] |
| Orange II | Sulfonated monoazo dye. | Reductive | Azoreductase | Degraded by S. aureus azoreductase at 0.11 U/mg protein.[10] Reduced by most skin bacteria, but generally slower than Methyl Red.[9] | 1-amino-2-naphthol & sulfanilic acid. | The metabolite 1-amino-2-naphthol shows increased toxicity.[5] |
| Direct Blue 15 | Sulfonated diazo dye. | Reductive | Azoreductase | Reduction is competitively inhibited by nitroaromatic compounds.[12] Generally slower degradation than monoazo dyes.[13] | 3,3'-Dimethoxybenzidine (o-dianisidine). | The metabolite 3,3'-dimethoxybenzidine is a known carcinogen. |
| Direct Blue 14 | Diazo dye derived from o-tolidine. | Reductive | Azoreductase (S. aureus) | Slower degradation due to complex structure. | o-Tolidine (3,3'-dimethylbenzidine) and other derivatives.[2] | The metabolite o-tolidine is a known carcinogen.[2] |
| Substituted Azobenzenes | Varies (e.g., -NO₂, -CH₃ groups). | Reductive | Azoreductase | Dyes with electron-withdrawing groups (e.g., -NO₂) are degraded fastest. Dyes with electron-donating groups (e.g., -CH₃) show the lowest degradation rates.[13][14][15] | Corresponding substituted aromatic amines. | Toxicity depends on the specific amine formed. |
Experimental Protocols
In Vitro Azoreductase Activity Assay (Spectrophotometric)
This protocol describes a standard method for measuring the activity of an azoreductase enzyme by monitoring the decolorization of a model azo dye, such as Methyl Red.
Materials:
-
UV-visible spectrophotometer
-
Cuvettes (1 cm path length)
-
Purified azoreductase enzyme or cell-free extract
-
Potassium phosphate buffer (50 mM, pH 7.1-7.4)
-
Methyl Red stock solution (e.g., 1 mM in ethanol)
-
NAD(P)H stock solution (e.g., 10 mM in buffer)
Procedure:
-
Prepare Reaction Mixture: In a 1 mL cuvette, prepare a reaction mixture containing:
-
Potassium phosphate buffer (to final volume)
-
Methyl Red (final concentration: 25-50 µM)
-
NAD(P)H (final concentration: 100-200 µM)
-
-
Pre-incubation: Pre-incubate the reaction mixture at a constant temperature (e.g., 30°C or 37°C) for 3-5 minutes to allow the temperature to equilibrate.
-
Initiate Reaction: Add a suitable amount of the enzyme solution to the cuvette to start the reaction. Mix gently by inverting.
-
Monitor Absorbance: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at the λmax of the dye (e.g., 430 nm for Methyl Red).[5][10] Record the absorbance at regular intervals (e.g., every 15 seconds) for 2-5 minutes.
-
Calculate Activity: Determine the initial rate of the reaction from the linear portion of the absorbance vs. time plot. One unit (U) of azoreductase activity is typically defined as the amount of enzyme required to reduce 1 µmol of the azo dye per minute under the specified conditions.
Analysis of Metabolites by HPLC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for separating, identifying, and quantifying the aromatic amine metabolites produced from azobenzene degradation.
General Workflow:
-
Sample Preparation:
-
Incubate the azobenzene compound with the metabolic system (e.g., bacterial culture, cell-free extract).
-
Stop the reaction at desired time points.
-
Perform a liquid-liquid extraction to isolate the metabolites. A common method involves acidifying the aqueous sample and extracting with an organic solvent like ethyl acetate.[10]
-
Evaporate the organic solvent and reconstitute the residue in a suitable mobile phase for HPLC analysis.[16]
-
-
HPLC Separation:
-
Inject the prepared sample onto an HPLC system.
-
Use a suitable column, typically a reverse-phase column like a C18.[17]
-
Elute the compounds using a gradient of solvents (e.g., water with formic acid and acetonitrile) to separate the parent compound from its metabolites based on their polarity.
-
-
MS Detection and Identification:
-
The eluent from the HPLC is directed into a mass spectrometer.
-
The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).
-
The resulting mass spectra are compared to those of known standards or to spectral libraries to confirm the identity of the metabolites.[9] Tandem MS (MS/MS) can be used for further structural confirmation.
-
Figure 3: Experimental workflow for the extraction and identification of azobenzene metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. Formation of a carcinogenic aromatic amine from an azo dye by human skin bacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Laccases: a never-ending story - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl Red - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ijlret.com [ijlret.com]
- 6. krex.k-state.edu [krex.k-state.edu]
- 7. Laccase-Catalyzed Oxidation of Allylbenzene Derivatives: Towards a Green Equivalent of Ozonolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation of Azo Dyes by Trametes villosa Laccase over Long Periods of Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism of azo dyes by human skin microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemical and molecular characterization of an azoreductase from Staphylococcus aureus, a tetrameric NADPH-dependent flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of the azoreductase and nitroreductase from Clostridium perfringens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Meta-Substituted Asymmetric Azobenzenes: Insights into Structure–Property Relationship [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. datapdf.com [datapdf.com]
- 17. agilent.com [agilent.com]
Safety Operating Guide
Safe Disposal of N-Hydroxy-4-(methylamino)azobenzene: A Procedural Overview
Chemical Identification
To facilitate accurate consultation with safety professionals and waste management services, the known identifiers for N-Hydroxy-4-(methylamino)azobenzene are provided below.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 1910-36-7[1] |
| Molecular Formula | C13H13N3O[1] |
| PubChem CID | 107875[1] |
General Principles for Chemical Waste Disposal
When handling potentially hazardous substances like this compound, a systematic approach to disposal is crucial to ensure personnel safety and environmental protection. The general workflow for chemical waste disposal is outlined below.
References
Essential Safety and Operational Guidance for Handling N-Hydroxy-4-(methylamino)azobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of N-Hydroxy-4-(methylamino)azobenzene. The following procedural guidance is designed to ensure the safe execution of laboratory operations involving this compound.
Hazard Identification and Risk Assessment
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.[2][5][6][7]
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[2][5] A face shield may be necessary for splash hazards. | To protect against splashes, dust, and aerosols. |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile).[6] Fire/flame resistant and impervious laboratory coat.[2][5] Full-length pants and closed-toe shoes are mandatory.[6] | To prevent skin contact with the chemical. Gloves should be inspected before use and disposed of properly after handling the compound.[2][5] |
| Respiratory Protection | To be used in a well-ventilated area, preferably within a chemical fume hood.[2][4] If exposure limits are exceeded or if dust/aerosols are generated, a full-face respirator with an appropriate filter should be used.[2][5] | To prevent inhalation of dust or aerosols. |
Safe Handling Procedures
Adherence to the following step-by-step procedures is critical for minimizing exposure and ensuring a safe laboratory environment.
3.1. Preparation and Weighing:
-
Work within a designated area, such as a chemical fume hood, to minimize inhalation exposure.[4]
-
Ensure all necessary PPE is worn correctly before handling the compound.
-
When weighing, use a balance inside the fume hood or in a ventilated enclosure to prevent the dispersion of dust.[1]
-
Use non-sparking tools to avoid ignition sources.[2]
3.2. Experimental Use:
-
Handle the compound in a well-ventilated place.[2]
-
Avoid contact with skin and eyes.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Do not eat, drink, or smoke in the laboratory area where the compound is being handled.[1]
-
Wash hands and face thoroughly after handling.[1]
3.3. Spill Management:
-
In case of a spill, evacuate non-essential personnel from the area.[2]
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material.
-
Carefully collect the spilled material and place it in a suitable, closed container for disposal.[2][5]
-
Clean the spill area thoroughly.
-
Prevent the spilled material from entering drains or waterways.[1]
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.
4.1. Waste Segregation:
-
Solid Waste: Collect unused compound, contaminated PPE (gloves, lab coats), and spill cleanup materials in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a separate, labeled, and sealed hazardous waste container.
4.2. Disposal Method:
-
All waste containing this compound must be disposed of as hazardous chemical waste.
-
The material can be sent to a licensed chemical destruction facility or disposed of through controlled incineration with flue gas scrubbing.[2]
-
Do not dispose of the chemical down the drain or in the regular trash.[1]
-
Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to make it unusable before disposal in a sanitary landfill.[2]
-
Follow all federal, state, and local regulations for hazardous waste disposal.[1]
Emergency Procedures
5.1. First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][5]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation occurs.[2][5]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2]
5.2. Firefighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]
-
Specific Hazards: The compound may decompose upon combustion to generate poisonous fumes.[1]
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[2]
Visual Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for safely handling this compound from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
